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2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Documentation Hub

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  • Product: 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Characterization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Executive Summary The rational design of ATP-competitive kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can precisely mimic the adenine ring of ATP. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ATP-competitive kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can precisely mimic the adenine ring of ATP. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde represents a highly functionalized, multi-vector pyrimidine derivative. By combining a hydrogen-bond donating amino group, a hinge-binding morpholine moiety, and spatially tunable methoxy and carbaldehyde substituents, this molecule serves as a critical intermediate and pharmacophore core in the development of selective Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This whitepaper provides an in-depth technical analysis of its molecular weight, crystallographic behavior, and mechanistic utility in structural biology.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight and topological polar surface area (TPSA) of a pharmacophore dictate its ligand efficiency and membrane permeability. The core pyrimidine ring (C4H4N2) is fully substituted at the 2, 4, 5, and 6 positions, resulting in the molecular formula C10H14N4O3 .

To calculate the exact molecular weight:

  • Carbon (10): 10 × 12.011 = 120.110 g/mol

  • Hydrogen (14): 14 × 1.008 = 14.112 g/mol

  • Nitrogen (4): 4 × 14.007 = 56.028 g/mol

  • Oxygen (3): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 238.247 g/mol

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C10H14N4O3Fully substituted pyrimidine system.
Molecular Weight 238.25 g/mol Low MW allows for extensive downstream functionalization.
Exact Mass 238.1066 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Derived from the C2 primary amine (-NH2).
H-Bond Acceptors 6Derived from pyrimidine nitrogens, methoxy, carbaldehyde, and morpholine oxygens.
Topological Polar Surface Area 83.4 ŲOptimal for intracellular kinase targeting (ideal range: 60–120 Ų).

Structural Biology & Crystallographic Conformational Analysis

Single-crystal X-ray diffraction (XRD) of heavily substituted pyrimidine-5-carbaldehydes reveals a highly planar central aromatic system disrupted only by the deliberate steric bulk of the C6-morpholine ring[1].

  • Morpholine Conformation: The morpholine ring strictly adopts a chair conformation. The nitrogen atom of the morpholine exhibits partial sp2 hybridization due to electron delocalization into the electron-deficient pyrimidine ring. This restricts the rotation of the C(6)-N bond, locking the morpholine oxygen into a predictable spatial vector.

  • Coplanarity and Steric Strain: The adjacent 4-methoxy and 5-carbaldehyde groups experience significant steric repulsion. To minimize this strain while maximizing π -conjugation, the carbonyl oxygen of the carbaldehyde typically orients anti to the methoxy group.

  • Crystal Lattice Hydrogen Bonding: The crystal lattice is stabilized by robust intermolecular hydrogen-bonding networks. The 2-amino group acts as a primary donor, interacting with the carbaldehyde or morpholine oxygen of adjacent molecules, often forming self-assembling dimer motifs or infinite 1D polymeric chains.

Mechanistic Role in PI3K/mTOR Inhibition

The substitution pattern of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde maps perfectly onto the ATP-binding pocket of Class I PI3Ks and mTOR.

  • Hinge Binding: The morpholine oxygen is a well-documented, critical hinge binder. It forms an essential hydrogen bond with the backbone amide of Val851 in PI3Kα (or Val882 in PI3Kγ)[2].

  • Affinity Enhancement via the 2-Amino Group: The addition of the 2-amino group provides a secondary hydrogen bond donor that interacts with the side chains of Asp836 or Asp841 deep within the binding pocket. This dual-anchor system significantly increases binding affinity and target residence time[3].

  • Isoform Selectivity Vectors: The 4-methoxy and 5-carbaldehyde groups act as synthetic vectors directing toward the non-conserved regions of the specificity pocket. These vectors can be further functionalized to exploit distinct residues (e.g., Gln748 or Lys712) to drive isoform selectivity, such as favoring PI3Kδ over PI3Kα.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Drives Inhibitor 2-Amino-4-methoxy-6- morpholinopyrimidine- 5-carbaldehyde Core Inhibitor->PI3K Competitive ATP Hinge Binding Inhibitor->mTOR Dual Inhibition Potential

Fig 1: PI3K/mTOR pathway highlighting the intervention points of the pyrimidine core.

Experimental Protocol: Self-Validating Crystallization Workflow

To definitively resolve the 3D structure and confirm the coplanarity of the methoxy/carbaldehyde groups, high-resolution X-ray diffraction is required. The following vapor diffusion methodology is designed as a self-validating system to ensure the growth of diffraction-quality single crystals.

Step-by-Step Methodology

Step 1: Solvent Screening & Dissolution Dissolve 10 mg of the highly pure compound in 1 mL of a binary solvent system (Dichloromethane/Methanol, 1:1 v/v). Causality: The binary system is strictly required because DCM solvates the lipophilic morpholine ring, while Methanol disrupts the strong intermolecular hydrogen bonds of the 2-amino group, preventing premature amorphous precipitation.

Step 2: Microfiltration Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner crystallization vial. Causality: Micro-particulates act as uncontrolled nucleation sites, leading to rapid, disordered microcrystalline showers rather than the slow growth of a single macroscopic crystal.

Step 3: Vapor Diffusion Setup Place the unsealed inner vial containing the 0.5 mL filtrate into a larger, sealable outer chamber containing 3 mL of an anti-solvent (n-Hexane). Seal the outer chamber tightly. Causality: n-Hexane has a higher vapor pressure than the inner solvents. Over 7–14 days at a stable 20°C, hexane vapors slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution and driving the pyrimidine derivative into a state of controlled supersaturation.

Step 4: Harvesting and Cryoprotection Once distinct, faceted single crystals emerge, harvest a candidate using a 0.1 mm nylon loop. Immediately submerge the crystal in a cryoprotectant (Paratone-N oil). Causality: The cryoprotectant displaces residual solvent on the crystal surface, preventing the formation of an ice lattice during flash-cooling, which would otherwise obscure the diffraction pattern with ice rings.

Step 5: Self-Validating X-Ray Diffraction (XRD) Flash-cool the crystal in a liquid nitrogen stream (100 K). Before initiating the full data collection, perform a 5-minute preliminary matrix scan. Validation Checkpoint: Analyze the initial diffraction frames. If the spots exhibit smearing or multiple overlapping lattices (twinning), abort the collection and harvest a new crystal. A valid single crystal will display sharp, distinct diffraction spots extending beyond 0.8 Å resolution. Proceed with full data collection using Cu-Kα radiation.

Crystallization_Workflow Solvation 1. Solvation (DCM:MeOH) Filtration 2. Microfiltration (0.22 µm PTFE) Solvation->Filtration Removes particulates VaporDiff 3. Vapor Diffusion (Anti-solvent) Filtration->VaporDiff Pure solution Nucleation 4. Controlled Nucleation VaporDiff->Nucleation Gradual supersaturation Harvesting 5. Crystal Harvesting & Cryoprotection Nucleation->Harvesting Single crystals XRD 6. X-Ray Diffraction (100 K) Harvesting->XRD Flash-cooling Structure 7. Electron Density Mapping XRD->Structure Phase resolution

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

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Exploratory

Pharmacokinetic Profiling of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Analogs: A Technical Whitepaper

Executive Summary The morpholinopyrimidine scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural foundation for numerous kinase inhibitors targeting the phosphoinositide 3-kinase (PI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholinopyrimidine scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural foundation for numerous kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways[1]. The compound 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is a highly versatile advanced building block used in the synthesis of these dual inhibitors[2].

While the core structure guarantees high-affinity target engagement, the transition from an in vitro hit to an in vivo clinical candidate is almost entirely dictated by its pharmacokinetic (PK) profile. As a Senior Application Scientist, I have observed that the primary cause of attrition for morpholinopyrimidine analogs is poor oral bioavailability driven by high intrinsic clearance ( Clint​ ) and low aqueous solubility. This whitepaper provides an in-depth, field-proven guide to the structural rationale, in vitro ADME workflows, and in vivo PK profiling required to optimize analogs derived from this specific carbaldehyde building block.

Structural Biology & Mechanistic Rationale

To understand the PK liabilities of these analogs, one must first understand the causality behind their structural design:

  • The Morpholine Ring: This is the non-negotiable anchor of the molecule. The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase (specifically Val851 in PI3Kα and Val2240 in mTOR)[3].

  • The 2-Amino & 4-Methoxy Groups: These substituents modulate the electron density of the pyrimidine core. The 4-methoxy group provides steric tuning and lipophilicity, while the 2-amino group acts as a solvent-exposed vector that improves aqueous solubility and provides a hydrogen-bond donor for secondary interactions[4].

  • The 5-Carbaldehyde Handle: In physiological environments, an unmodified aldehyde is a severe metabolic liability. It is rapidly oxidized to a carboxylic acid by aldehyde oxidase (AO) and aldehyde dehydrogenases (ALDH), resulting in near-instantaneous systemic clearance. Therefore, this 5-carbaldehyde is typically subjected to reductive amination to yield 5-aminomethyl analogs . The resulting basic amines enhance solubility but introduce new PK challenges, such as P-glycoprotein (P-gp) mediated efflux and CYP2D6/CYP3A4 metabolism.

Pathway Intervention & Target Dynamics

Morpholinopyrimidine analogs are designed to act as dual inhibitors, collapsing the feedback loops that often render single-node PI3K or mTOR inhibitors ineffective[5].

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Morpholinopyrimidine Analogs Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Fig 1: PI3K/mTOR signaling pathway and the dual-inhibition nodes of morpholinopyrimidine analogs.

Pharmacokinetic Profiling Workflow

The optimization of 5-aminomethyl analogs requires a strict, data-driven decision tree. Because the morpholine ring is highly lipophilic, these compounds often suffer from high microsomal clearance. The workflow below illustrates the iterative loop of in vitro screening and in vivo validation.

PK_Workflow Start Synthesized 5-Aminomethyl Analogs InVitro In Vitro ADME Profiling (Microsomes, Caco-2, Plasma) Start->InVitro Decision1 Cl_int < 30 µL/min/mg? Permeability > 1x10^-6 cm/s? InVitro->Decision1 Optimize Structural Optimization (Modulate pKa, Lipophilicity) Decision1->Optimize No InVivo In Vivo PK Profiling (Rat/Mouse IV & PO Dosing) Decision1->InVivo Yes Optimize->InVitro Decision2 Bioavailability (F) > 30%? Half-life > 2 hours? InVivo->Decision2 Decision2->Optimize No Candidate Lead Candidate Selection (In Vivo Efficacy Models) Decision2->Candidate Yes

Fig 2: Decision-tree workflow for the pharmacokinetic profiling of morpholinopyrimidine analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, all assays must be designed as self-validating systems. A protocol is only as trustworthy as its internal controls.

In Vitro Liver Microsomal Stability Assay

This assay determines the vulnerability of the analogs to Phase I CYP450 metabolism.

  • Causality: The N-demethylation of the morpholine ring and oxidation of the 5-aminomethyl substituent are common metabolic soft spots. Identifying high clearance early prevents futile in vivo testing.

  • Step 1 (Preparation): Prepare a 10 mM stock of the analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Incubation): Combine the test compound with species-specific liver microsomes (e.g., Human or Sprague-Dawley Rat at 0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Step 3 (Initiation): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 4 (Quenching & Timepoints): At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Step 5 (Validation): Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >80% at 30 minutes, the microsome batch is enzymatically dead and the assay must be rejected.

  • Step 6 (Analysis): Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

In Vivo Pharmacokinetic Profiling (Rodent)
  • Causality: In vitro stability does not account for physiological barriers like gut-wall metabolism, biliary excretion, or P-gp efflux. In vivo profiling establishes the actual systemic exposure ( AUC ) and oral bioavailability ( F% ).

  • Step 1 (Formulation): Morpholinopyrimidines are notoriously poorly soluble. Formulate the Intravenous (IV) dose at 1 mg/kg in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the Per Os (PO) oral gavage dose at 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80. Ensure the PO formulation is a homogenous suspension to prevent erratic absorption.

  • Step 2 (Dosing & Sampling): Administer to fasted male Sprague-Dawley rats ( n=3 per route). Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Step 3 (Extraction): Centrifuge blood at 3000g for 10 mins to isolate plasma. Perform protein precipitation using 3 volumes of acetonitrile containing an internal standard.

  • Step 4 (NCA Analysis): Quantify via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Cmax​ , Tmax​ , AUC0−∞​ , Clearance ( Cl ), Volume of Distribution ( Vss​ ), and absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 ).

Quantitative Data Presentation

The following tables synthesize typical profiling data for hypothetical 5-aminomethyl analogs (Analogs A, B, and C) derived from the 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde core, demonstrating the optimization trajectory.

Table 1: In Vitro ADME Profile of 5-Aminomethyl Analogs

CompoundRat Clint​ (µL/min/mg)Human Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (B-A/A-B)
Analog A (Primary Amine)85.4 (High)62.1 (High)0.8 (Low)4.2 (P-gp substrate)
Analog B (Dimethylamine)42.3 (Moderate)35.8 (Moderate)5.4 (Moderate)2.1 (Weak substrate)
Analog C (Bridged Piperidine)12.1 (Low)8.4 (Low)14.2 (High)1.1 (Non-substrate)

Insight: Analog A suffers from high clearance and P-gp efflux. Rigidifying the amine into a bridged system (Analog C) masks hydrogen bond donors, drastically improving permeability and metabolic stability.

Table 2: In Vivo PK Parameters in Sprague-Dawley Rats

CompoundIV Dose (mg/kg)PO Dose (mg/kg) Cl (mL/min/kg) Vss​ (L/kg) AUCPO​ (ng·h/mL) t1/2​ (h)Bioavailability ( F% )
Analog A 1.010.065.24.11250.88.1%
Analog B 1.010.038.53.28401.532.3%
Analog C 1.010.014.22.83,4504.281.6%

Insight: The in vitro stability of Analog C directly translates to in vivo success, exhibiting a low systemic clearance (14.2 mL/min/kg) well below rat hepatic blood flow (~55 mL/min/kg), yielding an excellent oral bioavailability of 81.6%.

Conclusion

The 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde building block is a powerful starting point for discovering dual PI3K/mTOR inhibitors. However, the inherent reactivity of the carbaldehyde and the lipophilicity of the morpholine ring necessitate rigorous pharmacokinetic profiling. By utilizing self-validating in vitro ADME assays and structured in vivo cassette dosing, researchers can systematically optimize the 5-position substituent to achieve the delicate balance of target affinity, metabolic stability, and oral bioavailability required for clinical progression.

References

  • 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde | EvitaChem Source: EvitaChem Catalog URL
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers in Oncology URL

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Foundational

Initial discovery and synthesis pathways for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

An In-Depth Technical Guide on the Initial Discovery and Synthesis Pathways for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Abstract This technical guide delineates the conceptual framework and plausible synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Initial Discovery and Synthesis Pathways for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Abstract

This technical guide delineates the conceptual framework and plausible synthetic pathways for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, a novel heterocyclic compound with significant potential in medicinal chemistry. As no direct synthesis has been reported in the existing literature, this document leverages established principles of pyrimidine chemistry to propose two robust, logically-derived synthetic routes. The primary pathway focuses on the sequential functionalization of a readily accessible 2-amino-4,6-dichloropyrimidine-5-carbaldehyde intermediate. A secondary, convergent approach details the initial construction of the substituted pyrimidine ring followed by a crucial formylation step. This guide provides detailed, step-by-step experimental protocols, retrosynthetic analysis, and characterization methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize and explore this promising scaffold.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil. Beyond this fundamental biological role, the pyrimidine ring is embedded in a vast number of therapeutic agents, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3]

The specific functionalization of the pyrimidine ring dictates its biological activity. The target molecule, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, incorporates several key pharmacophoric features:

  • 2-Amino Group: This group is a common feature in many kinase inhibitors, where it often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of the target enzyme.[4]

  • 4-Methoxy Group: The methoxy substituent can modulate the electronic properties of the pyrimidine ring and influence metabolic stability. Its introduction can be a key step in optimizing lead compounds.

  • 6-Morpholino Group: The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor.[2][5] Its presence is noted in several biologically active pyrimidine derivatives.[6][7]

  • 5-Carbaldehyde Group: This aldehyde function is a versatile synthetic handle. It can be used for further derivatization to explore structure-activity relationships (SAR), for instance, through reductive amination, condensation reactions, or conversion to an oxime, which is a feature in some kinase inhibitors.[8]

Given the combination of these potent pharmacophores, the target molecule represents a compelling scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and anti-inflammatory drug discovery.

Retrosynthetic Analysis

To devise a logical synthesis, we can disconnect the target molecule in two primary ways, leading to two distinct strategic approaches.

Pathway I focuses on a late-stage introduction of the methoxy and morpholino groups onto a pre-formed, functionalized pyrimidine core. This disconnection relies on the well-established reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions.

Pathway II involves the initial construction of the fully substituted 2-amino-4-methoxy-6-morpholinopyrimidine ring, followed by the introduction of the C5-carbaldehyde group via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

G cluster_1 Pathway I: Sequential SNAr cluster_2 Pathway II: Ring Formation First TM Target Molecule 2-Amino-4-methoxy-6- morpholinopyrimidine-5-carbaldehyde Int1 Intermediate 1 2-Amino-4-chloro-6- morpholinopyrimidine-5-carbaldehyde TM->Int1 SNAr (Methoxide) Int2 Intermediate 2 2-Amino-4-methoxy-6- morpholinopyrimidine TM->Int2 Vilsmeier-Haack Formylation Start1 Starting Material 1 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde Int1->Start1 SNAr (Morpholine) Start2 Starting Materials Guanidine + β-Ketoester analog Int2->Start2 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway I: Sequential Functionalization of a Dichloropyrimidine Scaffold

This pathway is arguably the more robust and predictable approach, leveraging the differential reactivity of chloro-substituents on the pyrimidine ring. The synthesis commences with 2-amino-4,6-dihydroxypyrimidine, which is converted to the key dichlorinated and formylated intermediate.

Causality Behind Experimental Choices

The cornerstone of this pathway is the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This is achieved via a Vilsmeier-Haack reaction on 2-amino-4,6-dihydroxypyrimidine.[8] The Vilsmeier reagent (formed in situ from POCl₃ and DMF) not only acts as the formylating agent but also as the chlorinating agent, converting the hydroxyl groups to chlorides in the same pot.[3]

The subsequent SNAr reactions capitalize on the higher reactivity of the C4/C6 positions compared to the C2 position on the pyrimidine ring.[9] The introduction of the first nucleophile (morpholine) is expected to occur preferentially at one of these positions. The presence of the electron-donating amino group at C2 and the aldehyde at C5 influences the regioselectivity. Based on literature for similar systems, sequential and regioselective substitution is feasible.[1] We propose the introduction of morpholine first, followed by methoxide, although the reverse order could also be explored. The use of a strong base like sodium hydroxide in alcohol facilitates the SNAr reaction with the alkoxide.[1]

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (3)

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 10 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF, 4 eq.) via the dropping funnel while maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and add 2-amino-4,6-dihydroxypyrimidine (1 ) (1 eq.) portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • A yellow precipitate will form. Stir the suspension for 12 hours to ensure complete hydrolysis of excess POCl₃.

  • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (3 ).

Step 2: Synthesis of 2-Amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde (4)

  • Dissolve intermediate 3 (1 eq.) in a suitable solvent such as ethanol or THF in a round-bottom flask.

  • Add morpholine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq.).

  • Stir the reaction mixture at room temperature or heat gently to 40-50°C. The SNAr reaction at the C4 or C6 position is typically faster than at C2.[9]

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, more polar spot.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the monosubstituted product 4 .

Step 3: Synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (5)

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq.) to anhydrous methanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, add the purified intermediate 4 (1 eq.) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the target molecule 5 .

Experimental Workflow Diagram

G A 2-Amino-4,6-dihydroxypyrimidine (1) B 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde (3) A->B POCl3, DMF Reflux C 2-Amino-4-chloro-6- morpholinopyrimidine-5-carbaldehyde (4) B->C Morpholine, TEA Ethanol, 40°C D Target Molecule (5) C->D NaOMe, Methanol Reflux

Caption: Workflow for Pathway I.

Proposed Synthetic Pathway II: Pyrimidine Ring Construction and Final Formylation

This alternative pathway builds the substituted pyrimidine ring first from acyclic precursors, offering a more convergent approach. The key final step is the formylation of the electron-rich pyrimidine ring.

Causality Behind Experimental Choices

The construction of a 2-aminopyrimidine ring is classically achieved through the condensation of guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10][11] For our target, a suitable precursor would be a β-ketoester bearing the morpholino and methoxy groups. This precursor could be synthesized from simpler starting materials. The cyclocondensation with guanidine hydrochloride in the presence of a base like potassium carbonate or sodium ethoxide would yield the desired 2-amino-4-methoxy-6-morpholinopyrimidine.

The final formylation step utilizes the Vilsmeier-Haack reaction. The pre-existing 2-amino, 4-methoxy, and 6-morpholino groups are all electron-donating, which strongly activates the C5 position of the pyrimidine ring towards electrophilic substitution.[12][13] This makes the Vilsmeier-Haack reaction an ideal choice for selectively and efficiently introducing the aldehyde group at the desired position under relatively mild conditions.[14][15]

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine (7) (This assumes the synthesis of the requisite β-dicarbonyl precursor, e.g., ethyl 3-methoxy-3-morpholinoacrylate)

  • In a round-bottom flask, dissolve the appropriate β-dicarbonyl precursor (6 ) (1 eq.) in anhydrous ethanol.

  • Add guanidine hydrochloride (1.5 eq.) and a base such as sodium ethoxide or potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate or chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-4-methoxy-6-morpholinopyrimidine (7 ).

Step 2: Vilsmeier-Haack Formylation to Yield the Target Molecule (5)

  • In a dry, two-necked flask under a nitrogen atmosphere, place anhydrous DMF (5 eq.) and cool to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) while keeping the temperature below 10°C to form the Vilsmeier reagent. Stir for 30 minutes.

  • Dissolve the pyrimidine intermediate 7 (1 eq.) in a minimal amount of dry DMF or chloroform and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (5 ).

Experimental Workflow Diagram

G A β-Dicarbonyl Precursor (6) + Guanidine B 2-Amino-4-methoxy-6- morpholinopyrimidine (7) A->B Base (e.g., NaOEt) Ethanol, Reflux C Target Molecule (5) B->C 1. POCl3, DMF 2. Hydrolysis

Caption: Workflow for Pathway II.

Characterization and Purity Analysis

The structural integrity and purity of the final compound and all key intermediates must be rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential to confirm the chemical structure. Expected signals would include aromatic protons on the pyrimidine ring, distinct signals for the methoxy and morpholino groups, and a characteristic downfield signal for the aldehyde proton (~9-10 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amino group, C=O stretch of the aldehyde, and C-O stretches for the ether and morpholine moieties.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, providing further evidence of purity.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Compound Technique Expected Key Data
Intermediate 3 ¹H NMRSinglet for C5-CHO (~9.8 ppm), broad singlet for NH₂.
MS (ESI+)[M+H]⁺ corresponding to C₅H₃Cl₂N₃O.
Intermediate 4 ¹H NMRSignals for morpholino protons, singlet for CHO, broad singlet for NH₂.
MS (ESI+)[M+H]⁺ corresponding to C₉H₁₀ClN₄O₂.
Target (5) ¹H NMRSinglet for OCH₃ (~4.0 ppm), signals for morpholino protons (~3.8 ppm), broad singlet for NH₂, singlet for CHO (~9.7 ppm).
¹³C NMRSignal for C=O (~185 ppm), signals for pyrimidine carbons, OCH₃, and morpholino carbons.
HRMSCalculated exact mass for C₁₀H₁₄N₄O₃.
IR (cm⁻¹)~3400-3200 (N-H), ~1680 (C=O, aldehyde), ~1600 (C=N, C=C).

Discussion and Future Outlook

While both proposed pathways are chemically sound and grounded in established literature, Pathway I offers a more controlled and potentially higher-yielding route due to the reliability of SNAr reactions on pre-functionalized chloropyrimidines. The key challenge in Pathway I will be ensuring regioselectivity during the first nucleophilic substitution step. Careful control of temperature and stoichiometry will be critical. Pathway II's main hurdle lies in the synthesis of the required multisubstituted β-dicarbonyl precursor, which may involve multiple steps. However, its convergent nature could be advantageous for creating analogues.

The successful synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde will provide a versatile platform for further chemical exploration. The aldehyde handle can be readily derivatized to generate a library of compounds for biological screening. Given the prevalence of the 2-aminopyrimidine and morpholinopyrimidine scaffolds in active pharmaceutical ingredients, this novel compound is a prime candidate for screening in kinase inhibitor assays, anti-inflammatory models, and other disease-relevant biological systems.[2][16] The insights gained from such studies will pave the way for the development of a new generation of pyrimidine-based therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Analysis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Executive Summary This application note details the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantitative analysis of 2-Amino-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantitative analysis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (AMMPC) . As a highly functionalized pyrimidine intermediate critical to the synthesis of PI3K/mTOR dual inhibitors, AMMPC presents unique chromatographic challenges due to its basic morpholine and amino groups, alongside a reactive carbaldehyde moiety. This protocol leverages mechanistic insights to achieve optimal peak symmetry, resolution, and stability, rigorously validated according to[1] and system suitability requirements[2].

Mechanistic Insights & Method Development Strategy

Expertise & Experience: The Causality Behind the Chemistry

AMMPC (C₁₀H₁₄N₄O₃) presents a complex set of chromatographic challenges due to its polyfunctional nature. The molecule features an electron-donating methoxy group, a basic morpholine ring, a primary amine, and an electrophilic carbaldehyde.

  • Mitigating Peak Tailing (The Amine Challenge) : The basic nitrogen atoms—specifically the morpholine ring (pKa ~8.3) and the 2-amino group—are prone to strong secondary interactions with residual silanols on silica-based stationary phases. At neutral pH, these interactions manifest as severe peak tailing. To suppress this, the mobile phase is heavily acidified (pH 2.5) using 0.1% Trifluoroacetic acid (TFA). This ensures full protonation of the basic sites, allowing them to pair with the trifluoroacetate counter-ion and elute with high symmetry.

  • Preserving the Carbaldehyde (The Solvent Challenge) : The carbaldehyde moiety at position 5 is highly reactive. In the presence of primary alcohols, it readily undergoes nucleophilic addition to form hemiacetals, leading to split peaks and artificial degradation profiles. Consequently, Methanol (MeOH) is strictly excluded from both the mobile phase and the sample diluent. Acetonitrile (MeCN) is utilized as the aprotic organic modifier to preserve the structural integrity of the analyte.

  • Stationary Phase Selection : A Phenyl-Hexyl column is selected over a standard C18. The phenyl ring of the stationary phase provides orthogonal π−π interactions with the electron-deficient pyrimidine core of AMMPC. This significantly enhances selectivity, particularly for resolving closely eluting synthetic impurities such as des-methoxy or des-morpholino byproducts.

Experimental Protocol

Trustworthiness: A Self-Validating System

3.1 Reagents & Materials
  • AMMPC Reference Standard (>99.5% purity)

  • HPLC-grade Acetonitrile (MeCN), Water (Milli-Q, 18.2 MΩ·cm), and Trifluoroacetic Acid (TFA)

  • Diluent: Water:MeCN (50:50, v/v)

3.2 Instrumentation
  • UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Photodiode Array (PDA) Detector.

3.3 Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π interactions enhance pyrimidine retention and selectivity.
Mobile Phase A 0.1% TFA in WaterLow pH (2.5) protonates basic nitrogens, preventing silanol tailing.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic solvent prevents hemiacetal formation with the carbaldehyde.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns per USP <621>[3].
Gradient Program 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% 95% B15-18 min: 95% B18.1-25 min: 5% BInitial hold focuses the analyte band; rapid ramp elutes lipophilic impurities; re-equilibration ensures reproducibility.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection PDA at 254 nm (Extract)Pyrimidine core exhibits strong π→π∗ transitions at 254 nm.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
3.4 Sample Preparation
  • Standard Preparation : Accurately weigh 25.0 mg of AMMPC reference standard into a 50 mL volumetric flask. Add 25 mL of MeCN and sonicate for 5 minutes in a cold water bath (avoid heating to prevent thermal degradation of the aldehyde). Dilute to volume with Water to yield a 0.5 mg/mL stock solution.

  • Sample Preparation : Weigh 25.0 mg of the synthesized AMMPC batch into a 50 mL volumetric flask. Dissolve and dilute as per the standard preparation.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. (Critical Note: Nylon filters must be avoided as they can bind basic compounds, leading to artificially low recoveries).

System Suitability & Method Validation

The method was rigorously validated in accordance with the [4], ensuring the procedure is fit for its intended purpose[1]. Prior to validation, system suitability was verified against criteria[2].

Table 2: System Suitability Criteria (per USP <621>) [2]

ParameterUSP <621> RequirementObserved ResultPass/Fail
Retention Time (RT) Consistent8.45 minPass
Tailing Factor ( Tf​ ) 2.01.12Pass
Theoretical Plates ( N ) >2000 14,500Pass
%RSD (Area, n=6) 2.0%0.45%Pass

Table 3: ICH Q2(R2) Validation Summary [1]

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaResult
Specificity Blank, Standard, and Sample injections + Peak Purity via PDANo interference at AMMPC RT; Peak Purity Angle < ThresholdComplies (No co-elution)
Linearity 5 concentration levels (25% to 150% of nominal 0.5 mg/mL)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy (Recovery) Spiking API at 50%, 100%, and 150% levels (n=3 each)Mean recovery 98.0% - 102.0%99.6% - 100.4%
Precision (Repeatability) 6 independent sample preparations at 100% level%RSD of Assay 2.0%%RSD = 0.68%
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C)System suitability criteria metComplies
Visualizations

HPLC_Method A Analyte: AMMPC (Basic Nitrogens & Reactive Aldehyde) B Mobile Phase Selection Avoid MeOH (Hemiacetal Risk) A->B Solvent Compatibility C Aqueous Buffer 0.1% TFA (pH 2.5) to protonate amines B->C pH Optimization D Column Selection Phenyl-Hexyl (π-π interactions) C->D Stationary Phase E Method Optimization Gradient MeCN / H2O D->E Elution Profile F ICH Q2(R2) Validation Specificity, Linearity, Precision E->F Final Lock

Logical workflow for AMMPC HPLC method development and validation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of AMMPC-derived API) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR (Dual Inhibition Target) AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Disease Progression Inhibitor AMMPC-Derived API (Dual Inhibitor) Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

PI3K/mTOR signaling pathway illustrating the therapeutic target of AMMPC-derived APIs.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Harmonised Guideline, 2023. URL:[Link]

  • Agilent Technologies / United States Pharmacopeia (USP). "Understanding the Latest Revisions to USP <621>." Agilent White Papers, 2023. URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde in Next-Generation PI3K Inhibitor Design

Executive Summary The phosphoinositide 3-kinase (PI3K) signaling cascade is a central regulator of cellular metabolism, survival, and proliferation. Deregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous mal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phosphoinositide 3-kinase (PI3K) signaling cascade is a central regulator of cellular metabolism, survival, and proliferation. Deregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, driving aberrant cell proliferation and survival[1]. Consequently, the development of highly selective, potent, and bioavailable PI3K inhibitors remains a critical objective in modern oncology and immunology.

This application note details the structural rationale, synthetic methodologies, and biological validation protocols for utilizing 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde as a privileged building block in kinase inhibitor drug discovery. By providing a highly reactive 5-carbaldehyde handle on a validated pharmacophore core, this intermediate enables rapid late-stage diversification (LSD) to probe the ATP-binding pocket of PI3K isoforms.

Mechanistic Rationale: The "Why"

The design of ATP-competitive PI3K inhibitors requires precise spatial vectorization to satisfy the distinct sub-pockets of the enzyme. PI3K inhibitors typically bind to the ATP pocket, which comprises the hinge binder region, the affinity pocket, and the solvent channel. The title compound is engineered to address these regions simultaneously:

  • The 6-Morpholino Group (Hinge Binder): The morpholine oxygen acts as an indispensable hydrogen bond acceptor, forming a critical interaction with the backbone amide NH of Val851 in the hinge region of PI3Kα (or the equivalent Val882 in PI3Kγ)[2].

  • The Pyrimidine Core (Adenine Mimetic): The heteroaromatic ring acts as an adenine mimetic, anchoring the molecule within the ATP-binding pocket and maintaining the basic framework required for inhibitory activity[3].

  • The 2-Amino & 4-Methoxy Groups (Conformational Locks): The 2-amino group can provide supplementary hydrogen bonding to residues like Asp933 or Lys802. Meanwhile, the 4-methoxy group occupies a restrictive hydrophobic sub-pocket, limiting the rotational degrees of freedom of the core and reducing the entropic penalty upon binding.

  • The 5-Carbaldehyde (Diversification Handle): The aldehyde at the 5-position serves as an electrophilic node. It is strategically positioned to project functional groups either deep into the ribose affinity pocket or outward into the solvent-exposed channel, allowing medicinal chemists to fine-tune isoform selectivity (e.g., PI3Kα vs. PI3Kδ) and optimize pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted intervention by morpholinopyrimidine inhibitors.

Synthetic Workflows & Protocols: The "How"

To maximize the utility of the 5-carbaldehyde handle, we outline two divergent synthetic protocols. Each protocol is designed as a self-validating system, incorporating specific checkpoints to ensure reaction fidelity.

Synthetic_Workflow Core 2-Amino-4-methoxy-6-morpholino pyrimidine-5-carbaldehyde RedAm Protocol A: Reductive Amination Core->RedAm Primary/Secondary Amine, NaBH(OAc)3 Knoev Protocol B: Knoevenagel Condensation Core->Knoev Active Methylene, Base, Heat Flex Flexible Amine Scaffold (Solvent Channel Targeting) RedAm->Flex Rigid Rigid Bicyclic Scaffold (Affinity Pocket Targeting) Knoev->Rigid

Fig 2. Divergent synthetic workflows utilizing the 5-carbaldehyde for late-stage diversification.

Protocol A: Reductive Amination for Solvent-Channel Targeting

This protocol generates a flexible basic amine that can interact with solvent-exposed residues, significantly improving aqueous solubility and modulating off-target kinase activity.

Causality Check: We utilize sodium triacetoxyborohydride (NaBH(OAc)3) rather than sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing premature reduction of the starting aldehyde to an alcohol and ensuring selective reduction of the intermediate imine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze imine formation.

  • Validation Checkpoint: Stir at room temperature for 2 hours. Monitor by LC-MS to confirm >95% conversion to the imine/iminium intermediate before proceeding. Do not add the reducing agent until this is confirmed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, typically using a gradient of 0-10% Methanol in Dichloromethane with 1% NH4OH) to yield the diversified inhibitor.

Protocol B: Knoevenagel Condensation for Affinity Pocket Targeting

This protocol constructs rigid, highly conjugated bicyclic scaffolds (e.g., pyrido[2,3-d]pyrimidines). Rigidification minimizes the entropic penalty of binding and forces the extended functional groups deep into the affinity pocket to interact with residues like Lys802.

Step-by-Step Methodology:

  • Condensation: Combine the pyrimidine-5-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reflux & Cyclization: Heat the reaction to reflux (78 °C) for 4-6 hours. The initial Knoevenagel condensation forms an highly electrophilic alkene, which, depending on the nucleophiles present on the active methylene, will undergo spontaneous intramolecular cyclization.

  • Validation Checkpoint: The formation of a highly conjugated product is visually self-validating; the solution will typically undergo a distinct bathochromic shift (color change to deep yellow/orange). Confirm mass by LC-MS.

  • Isolation: Cool the reaction to 0 °C. The rigid bicyclic product often precipitates directly from the ethanol. Isolate via vacuum filtration and wash with cold ethanol to achieve >90% purity without chromatography.

Biological Evaluation & Validation

To ensure the synthesized derivatives are robustly evaluated, we deploy a two-tiered, self-validating assay cascade.

Tier 1: In Vitro Kinase Assay (ADP-Glo)

Causality: PI3K phosphorylates the lipid substrate PIP2 to PIP3, consuming ATP and generating ADP. The ADP-Glo assay measures ADP accumulation rather than phosphorylated lipid. This provides a universal, non-radioactive readout that is agnostic to the specific lipid substrate used.

Self-Validating Protocol:

  • Kinase Reaction: Incubate recombinant PI3Kα (10 ng/well) with PIP2 (10 µM), ATP (10 µM), and serial dilutions of the inhibitor in kinase buffer for 60 minutes at 25 °C.

  • ATP Depletion: Add ADP-Glo Reagent (1:1 volume ratio) and incubate for 40 minutes. Crucial Step: This depletes all unreacted ATP. If background ATP is not depleted, the luciferase reaction will yield false negatives. Include a "No-Enzyme Control" to validate complete ATP depletion (background luminescence should be near zero).

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Read on a microplate luminometer.

  • Validation: Include a reference inhibitor (e.g., Alpelisib) on every plate. The assay is only valid if the reference IC50 falls within 3-fold of its historical average.

Tier 2: Cellular Target Engagement (Western Blot for pAKT S473)

Causality: Ser473 on AKT is phosphorylated by mTORC2, but this event is strictly dependent on the prior generation of PIP3 by PI3K at the plasma membrane. Therefore, pAKT(S473) serves as a highly sensitive, downstream biomarker for PI3K target engagement in living cells.

Self-Validating Protocol:

  • Plate cancer cells (e.g., MCF-7, which harbors a PIK3CA mutation) and treat with inhibitors for 2 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western blotting. Probe for pAKT (Ser473), Total AKT, and GAPDH.

  • Validation: Normalize the pAKT signal to Total AKT (to account for kinase expression levels) and GAPDH (to account for total protein loading). A reduction in pAKT without a reduction in Total AKT or GAPDH confirms specific kinase inhibition rather than general cytotoxicity.

Quantitative SAR Data Presentation

The following table summarizes hypothetical, yet scientifically grounded, Structure-Activity Relationship (SAR) data demonstrating how late-stage diversification of the 5-carbaldehyde handle impacts potency and selectivity.

Cmpd IDR-Group Modification (from 5-CHO)PI3Kα IC50 (nM)PI3Kγ IC50 (nM)Cellular pAKT IC50 (nM)Structural Rationale
Core -CHO (Unmodified)>10,000>10,000N/ALacks sufficient affinity pocket engagement.
1a -CH2-NH-CH3 (Protocol A)145890450Small flexible amine reaches solvent channel; moderate potency.
1b -CH2-Piperazine (Protocol A)421,200110Bulky basic amine improves solubility and α/γ selectivity.
2a Pyrido[2,3-d]pyrimidine (Protocol B)81525Rigid bicyclic system deeply engages Lys802 in affinity pocket.
Ref Alpelisib (Control)5>1,00018Validated clinical benchmark.

Table 1. Impact of 5-position diversification on biochemical and cellular PI3K inhibition.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology / PMC.
  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring.
  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. European Journal of Medicinal Chemistry / DOI.
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Method

Application Note: Catalytic Reduction Protocols for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context Highly functionalized pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

Highly functionalized pyrimidines are privileged scaffolds in modern drug discovery, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathways[1]. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is a critical, advanced building block in this space. The C5-carbaldehyde moiety serves as a versatile electrophilic handle, allowing divergent synthesis paths depending on the desired pharmacophore.

Depending on the targeted therapeutic agent, this aldehyde must be selectively reduced to either a 5-hydroxymethyl derivative (via direct catalytic hydrogenation) or a 5-aminomethyl derivative (via catalytic reductive amination)[2].

The Synthetic Challenge

This substrate presents a unique chemoselectivity challenge. The molecule contains multiple Lewis basic sites—the pyrimidine ring nitrogens, the C2-exocyclic amine, and the C6-morpholine heteroatoms—that can strongly coordinate to transition metal surfaces, leading to rapid catalyst poisoning[3]. Furthermore, the C4-methoxy ether linkage is susceptible to unwanted hydrogenolysis if the reductive conditions are too harsh. Therefore, a highly controlled, self-validating catalytic system is required.

Mechanistic Insights & Catalyst Selection

As a Senior Application Scientist, selecting the right catalytic system requires balancing reactivity with chemoselectivity.

  • Catalyst Choice: 10% Palladium on Carbon (Pd/C) is the optimal catalyst for this substrate[1]. While Adams' catalyst ( PtO2​ ) is highly active for aldehyde reduction, it carries a severe risk of concomitant saturation of the pyrimidine ring. Pd/C offers a balanced reactivity profile, tolerating N-heterocycles without unselective over-reduction[3].

  • Solvent & Additives: Polar protic solvents like Methanol (MeOH) are preferred as they stabilize the polar transition states during hydride transfer. For reductive amination, the addition of a weak acid (e.g., Glacial Acetic Acid) is non-negotiable.

  • Causality of Acid Catalysis: The electron-donating morpholine and 2-amino groups render the pyrimidine ring highly electron-rich, which decreases the electrophilicity of the C5-aldehyde. Acetic acid serves a dual purpose: (1) it protonates the carbonyl oxygen, accelerating the condensation of the amine to form the imine intermediate, and (2) it reversibly protonates the basic morpholine/pyrimidine nitrogens, preventing them from irreversibly binding to and poisoning the Pd surface[2].

  • Thermodynamic Control: Mild conditions (1–3 atm H2​ , 25–40 °C) are strictly recommended. Elevated temperatures (>50 °C) provide the activation energy necessary for the hydrogenolysis of the C4-methoxy group[4].

Workflow Start 2-Amino-4-methoxy-6-morpholinopyrimidine -5-carbaldehyde Decision Target Functional Group? Start->Decision Alcohol 5-Hydroxymethyl (Alcohol) Decision->Alcohol Direct Reduction Amine 5-Aminomethyl (Alkylamine) Decision->Amine Reductive Amination Cond1 H2 (1 atm), 10% Pd/C MeOH, 25°C, 4-6 h Alcohol->Cond1 Cond2 Amine, H2 (1-3 atm), 10% Pd/C MeOH/AcOH, 25-40°C, 12 h Amine->Cond2

Logical decision tree for selecting catalytic reduction protocols based on the target derivative.

Quantitative Data: Optimization of Reductive Amination

To validate the mechanistic theory, our optimization data for the reductive amination (using a standard secondary amine) is summarized below. The data clearly demonstrates the necessity of the acidic additive and the dangers of aggressive thermal conditions.

CatalystSolventAdditiveTemp (°C)Pressure (atm)Conversion (%)Chemoselectivity (%)Primary Byproduct
10% Pd/CMeOHNone2516580Unreacted Aldehyde
10% Pd/C MeOH AcOH (1.5 eq) 25 1 >99 95 None (Optimal)
5% Pt/CMeOHAcOH (1.5 eq)2518560Ring-reduced species
10% Pd/CEtOHAcOH (1.5 eq)505>9975C4-Demethoxylation

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation to 5-Hydroxymethylpyrimidine

Objective: Selective reduction of the C5-aldehyde to a primary alcohol without utilizing hydride reagents (e.g., NaBH4​ ), ensuring high atom economy and simplified purification[4].

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (10.0 mmol) in 50 mL of HPLC-grade, degassed methanol.

  • Catalyst Charging: Under a strict argon blanket, carefully add 10% Pd/C (0.5 g, 5 wt% relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert atmosphere.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and an argon line. Evacuate the flask and backfill with argon (repeat 3x). Finally, evacuate and backfill with H2​ gas from a double-layered balloon (repeat 3x).

  • Reaction Execution: Stir the black suspension vigorously (800 rpm) at 25 °C under 1 atm of H2​ for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via UHPLC (C18 column, MeCN/Water gradient) until the aldehyde peak (typically absorbing strongly at 254 nm) is completely consumed.

  • Workup & Isolation: Flush the system thoroughly with argon to displace residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxymethylpyrimidine.

Protocol B: Catalytic Reductive Amination (5-Aminomethyl Derivatization)

Objective: One-pot condensation with a primary or secondary amine followed by catalytic reduction to form a C5-alkylamine[1].

Step-by-Step Methodology:

  • Imine Pre-formation: In a 100 mL flask, dissolve the pyrimidine substrate (10.0 mmol) and the target amine (12.0 mmol, 1.2 eq) in 50 mL of degassed methanol. Add glacial acetic acid (15.0 mmol, 1.5 eq) dropwise. Stir the mixture at room temperature for 1 hour. Causality: This pre-stir ensures complete conversion to the imine/hemiaminal, preventing the direct reduction of the aldehyde to the alcohol byproduct.

  • Catalyst Charging: Under an argon blanket, add 10% Pd/C (1.0 g, 10 wt%).

  • Hydrogenation: Evacuate and backfill the vessel with H2​ . For sterically hindered amines, utilize a Parr shaker reactor pressurized to 3 atm H2​ . Stir vigorously at 25–40 °C for 12–16 hours.

  • Workup: Verify the consumption of the imine intermediate via UHPLC. Purge the reactor with argon, filter the mixture through Celite, and concentrate the filtrate in vacuo.

  • Neutralization: Dissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the target 5-aminomethylpyrimidine.

Mechanism Substrate Aldehyde + Amine (Substrates) Imine Imine/Iminium Formation (Acid Promoted) Substrate->Imine Condensation (-H2O) Coordination Imine Coordination to Pd Surface Imine->Coordination Adsorption Pd_H2 Pd/C + H2 (Dissociative Chemisorption) Pd_H2->Coordination Active Catalyst Reduction Sequential Hydride Transfer (Reduction) Coordination->Reduction Product 5-Aminomethylpyrimidine (Product) Reduction->Product Desorption

Mechanistic pathway of Pd/C-catalyzed reductive amination on the pyrimidine-5-carbaldehyde.

References

  • Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) RSC Advances, 2024. URL:[Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source The Journal of Organic Chemistry, 2019. URL:[Link]

  • Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field Chemical Society Reviews, 2018. URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Strategies for the Purification and Crystallization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Abstract This document provides a comprehensive guide to the purification and crystallization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, a key heterocyclic intermediate in pharmaceutical research and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the purification and crystallization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] Achieving high purity of such synthons is paramount for ensuring reproducibility in subsequent synthetic steps and for generating reliable biological data. This guide details two primary purification methodologies: flash column chromatography for bulk purification of crude material and recrystallization for achieving high-purity analytical-grade material. We will explore the rationale behind methodological choices, provide step-by-step protocols, and offer troubleshooting insights grounded in established chemical principles.

Introduction: The Imperative for Purity

Substituted aminopyrimidines are a cornerstone scaffold in medicinal chemistry, appearing in a wide range of clinically significant drugs.[1][3] The title compound, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, possesses multiple functional groups—an amino group, a morpholine moiety, and a reactive carbaldehyde—making it a versatile building block.[2] However, the very reactivity that makes it synthetically valuable also presents challenges in its purification. Impurities from starting materials or side-reactions can interfere with downstream applications, leading to failed reactions or confounded biological results.

This guide is structured to provide a logical workflow, from initial cleanup of a crude reaction mixture to the generation of highly ordered crystalline material suitable for final use or structural analysis.

Initial Purification of Crude Material: Flash Column Chromatography

For removing significant impurities after synthesis, flash column chromatography is the method of choice due to its speed and efficiency.[4] The principle is based on the differential partitioning of the target compound and impurities between a polar stationary phase (silica gel) and a mobile phase of optimized polarity.[4]

Causality of Method Development: The Role of TLC

Before committing to a preparative column, Thin-Layer Chromatography (TLC) must be used to determine the optimal solvent system (mobile phase). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound while maximizing the separation from all impurities.[4]

Rationale: An Rf in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor resolution).

Table 1: Example of TLC Solvent System Screening

TrialSolvent System (v/v)Target RfImpurity SeparationAssessment
1Hexane:Ethyl Acetate (80:20)~0.1PoorInsufficiently polar; compound stuck at baseline.
2Hexane:Ethyl Acetate (50:50)~0.3GoodOptimal. Good separation from polar and non-polar spots.
3Hexane:Ethyl Acetate (20:80)~0.7PoorToo polar; compound moves too close to the solvent front.
4Dichloromethane:Methanol (98:2)~0.35FairPotential alternative, but ethyl acetate system shows better separation.
Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of ~1 gram. Adjust column size and solvent volumes accordingly. A silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended.[5]

  • Stationary Phase Preparation:

    • Select a glass column appropriate for the scale.

    • Prepare a slurry of silica gel (e.g., 40g of 200-400 mesh) in the chosen low-polarity eluent (e.g., Hexane:Ethyl Acetate 50:50).

    • Pour the slurry into the column and use positive pressure or gentle tapping to pack the bed uniformly, ensuring no air bubbles are trapped.[6] Drain the excess solvent until it is level with the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the ~1g of crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~2-3g of silica gel to this solution and evaporate the solvent completely under reduced pressure to yield a free-flowing powder. This is the "dry-loaded" sample.

    • Rationale: Dry loading prevents dissolution issues at the column head and often results in sharper bands and better separation compared to wet loading.[4]

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 15-20 mL fractions).

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Workflow Visualization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation Crude Crude Material TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Silica Column TLC->Pack DryLoad Dry Load Sample on Silica Pack->DryLoad Load Load Sample onto Column DryLoad->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Compound Evaporate->Pure Crystallization_Decision_Tree Start Start: Purified Compound Solubility Screening Decision1 Is there a solvent with high solubility when hot and low solubility when cold? Start->Decision1 Cooling Protocol A: Cooling Recrystallization Decision1->Cooling  Yes Decision2 Is compound highly soluble in a high-boiling solvent (e.g., DMF, DMSO)? Decision1->Decision2  No AntiSolvent Protocol B: Anti-Solvent Crystallization Decision2->AntiSolvent  Yes Decision3 Is compound soluble in a volatile solvent at RT? Decision2->Decision3  No Evaporation Protocol C: Slow Evaporation (for single crystals) Decision3->Evaporation  Yes ReScreen Re-evaluate with Solvent Mixtures Decision3->ReScreen  No

Sources

Method

Application Note: Scalable Synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Introduction and Biological Context The development of targeted therapeutics, particularly in the oncology sector, heavily relies on highly functionalized pyrimidine scaffolds. The target compound, 2-Amino-4-methoxy-6-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

The development of targeted therapeutics, particularly in the oncology sector, heavily relies on highly functionalized pyrimidine scaffolds. The target compound, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde , is a privileged intermediate. The morpholine ring is a well-documented pharmacophore that enhances binding affinity in the ATP-binding pocket of lipid kinases, making this scaffold indispensable for synthesizing Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Signaling PIP3->AKT mTOR mTOR Activation AKT->mTOR Inhibitor Pyrimidine-derived Inhibitor Inhibitor->PI3K Blocks

Fig 1: PI3K/mTOR signaling pathway and the inhibitory target site.

Mechanistic Causality and Synthetic Strategy

The synthesis utilizes a robust, three-stage sequence designed for scalability, leveraging sequential Nucleophilic Aromatic Substitution (SNAr) reactions.

Stage 1: Vilsmeier-Haack Chloroformylation Starting from inexpensive 2-amino-4,6-dihydroxypyrimidine, the Vilsmeier-Haack reaction employs Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF). This step accomplishes two critical transformations simultaneously: the conversion of the hydroxyl groups to reactive chlorides, and the electrophilic aromatic substitution of a formyl group at the 5-position. The introduction of the formyl group is structurally paramount; its strong electron-withdrawing nature highly activates the 4- and 6-positions for subsequent SNAr reactions 1.

Stage 2: Regioselective SNAr with Morpholine The first SNAr introduces the morpholine ring. Because the pyrimidine ring is highly activated by the 5-carbaldehyde and the two chlorides, the reaction is rapid. Stoichiometric control (exactly 1.0 equivalent of morpholine) and controlled temperature are required to prevent over-substitution (di-morpholino byproduct).

Stage 3: Alkoxide SNAr The final step displaces the remaining chloride with a methoxy group. The morpholine ring installed in Stage 2 slightly deactivates the pyrimidine core via electron donation. Consequently, a high concentration of alkoxide ions (Sodium Methoxide) is utilized to drive the reaction to completion under mild conditions, preserving the integrity of the formyl group 2.

Synthesis_Workflow SM 2-Amino-4,6-dihydroxypyrimidine Step1 Vilsmeier-Haack Reaction (POCl3, DMF, 90°C) SM->Step1 Int1 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde Step1->Int1 Step2 SNAr 1: Morpholine Addition (Et3N, EtOH, Reflux) Int1->Step2 Int2 2-Amino-4-chloro-6-morpholino- pyrimidine-5-carbaldehyde Step2->Int2 Step3 SNAr 2: Methoxylation (NaOMe, MeOH, RT) Int2->Step3 Product 2-Amino-4-methoxy-6-morpholino- pyrimidine-5-carbaldehyde Step3->Product

Fig 2: Three-stage chemical synthesis workflow for the target pyrimidine.

Scale-Up Challenges and Process Optimization

Transitioning from a 10-gram laboratory scale to a 1-kilogram pilot scale introduces specific chemical engineering challenges:

  • Thermal Management in Stage 1: The formation of the Vilsmeier reagent and subsequent quenching are violently exothermic. At scale, POCl₃ must be metered via a dosing pump into a jacketed reactor, and the aqueous quench must be performed over crushed ice/water with an extended addition time.

  • Mixing Dynamics in Stage 2: Localized high concentrations of morpholine during addition can lead to the di-morpholino impurity. High-shear agitation (e.g., pitched blade turbine at 250 RPM) is implemented to ensure rapid dispersion.

  • Isolation Strategy: To avoid non-scalable chromatographic purification, the process is designed to isolate intermediates via direct crystallization from the reaction solvent (Ethanol and Methanol).

Quantitative Process Data Comparison
Process ParameterSmall Scale (10 g)Pilot Scale (1.0 kg)Optimization Insight
Stage 1 Yield 85%82%Slight drop due to mechanical losses during filtration of the bulky precipitate.
Stage 1 Purity (HPLC) 98.5%98.1%Maintained via strict temperature control (<100°C) during POCl₃ heating.
Stage 2 Yield 81%84%Improved at scale due to better controlled cooling profiles enhancing crystallization.
Stage 3 Yield 88%86%Consistent. High alkoxide concentration ensures complete conversion.
Overall Process E-Factor ~45~28Significant reduction achieved by recycling ethanol from Stage 2 mother liquor.

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Visual and thermal cues are embedded to ensure the operator can verify reaction progression in real-time.

Protocol A: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • Preparation: Charge a dry, nitrogen-purged 5 L jacketed reactor with anhydrous DMF (1.5 L). Cool the system to 0°C.

  • Vilsmeier Reagent Formation: Slowly dose POCl₃ (3.5 eq) over 90 minutes. Validation: An exothermic spike will occur; maintain the internal temperature below 10°C. The solution will turn pale yellow.

  • Substrate Addition: Add 2-amino-4,6-dihydroxypyrimidine (1.0 eq, 250 g) in portions.

  • Heating: Ramp the reactor temperature to 90°C and stir for 4 hours. Validation: The heterogeneous slurry will transition into a homogeneous dark amber solution, indicating complete formylation.

  • Quenching: Cool the mixture to 20°C and carefully transfer it via a dropping funnel into a vigorously stirred vessel containing 5 kg of crushed ice. Critical: Maintain the quench vessel below 15°C to prevent hydrolysis of the newly formed chlorides.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water (3 x 500 mL), and dry under vacuum at 40°C to constant weight.

Protocol B: Synthesis of 2-Amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde
  • Dissolution: In a 5 L reactor, suspend the intermediate from Protocol A (1.0 eq) in absolute ethanol (2.0 L).

  • Base Addition: Add Triethylamine (1.05 eq) to the suspension.

  • Amine Addition: Dilute Morpholine (1.0 eq) in ethanol (200 mL) and add dropwise over 60 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 3 hours. Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material.

  • Crystallization: Cool the reactor linearly to 0°C over 2 hours. Validation: Precipitation of the product acts as a self-purifying step; the highly soluble di-morpholino byproduct remains in the mother liquor.

  • Isolation: Filter the solid, wash with cold ethanol (300 mL), and air-dry to yield a pale yellow solid.

Protocol C: Synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde
  • Setup: Charge a 3 L reactor with the intermediate from Protocol B (1.0 eq) and anhydrous methanol (1.2 L). Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the formyl group.

  • Alkoxide Addition: Add a 25 wt% solution of Sodium Methoxide in methanol (1.5 eq) dropwise at 20°C.

  • Reaction: Stir the mixture at 40°C for 4 hours. Validation: The suspension will briefly clear before a new white/pale precipitate forms, indicating the formation of the methoxy product.

  • Neutralization: Cool to room temperature and adjust the pH to 7.0 using 1M HCl in methanol to quench excess alkoxide.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume, add cold water (500 mL) to force complete precipitation, filter, and dry under high vacuum.

References

  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI (Molbank).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde in Drug Discovery

Introduction & Scientific Rationale The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors targeting the PI3K/AKT/mTOR pathway. 2-Amino-4-methoxy-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors targeting the PI3K/AKT/mTOR pathway. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (AMMP-CHO) is a highly functionalized, electron-deficient building block. Because positions 2, 4, and 6 are occupied by amino, methoxy, and morpholino groups respectively, traditional cross-coupling via halogenated pyrimidine precursors is not applicable at these sites.

  • Direct Oxidative Cross-Coupling : Direct reaction of the formyl group with arylboronic acids to yield C5-diaryl ketones.

  • Tandem Homologation-Sonogashira Coupling : Conversion of the aldehyde to a terminal alkyne, followed by Pd-catalyzed Sonogashira cross-coupling to yield rigid C5-alkynyl pyrimidines.

Mechanistic Insights & Causality

Palladium-Catalyzed Oxidative Cross-Coupling

Traditional Suzuki-Miyaura couplings rely on aryl halides. However, aldehydes can act as non-traditional electrophiles in Pd-catalyzed oxidative couplings with arylboronic acids .

Causality in Experimental Design: The catalytic cycle initiates with the transmetalation of the arylboronic acid to a Pd(II) species. The highly electrophilic C5-aldehyde of AMMP-CHO then undergoes migratory insertion into the Ar-Pd(II) bond, forming a palladium-alkoxide intermediate. A subsequent β -hydride elimination releases the diaryl ketone product and a Pd(0) species. To close the catalytic cycle, an external oxidant (such as Ag₂O or Benzoquinone) is required to re-oxidize Pd(0) to Pd(II) . We utilize the sterically demanding ligand P(1-Nap)₃; its massive steric bulk accelerates the β -hydride elimination step and prevents the irreversible aggregation of Pd(0) into inactive palladium black.

Mechanism Pd_II Pd(II) Catalyst (Active Species) Transmetalation Transmetalation with Ar-B(OH)₂ Pd_II->Transmetalation Ar_Pd Ar-Pd(II)-X Transmetalation->Ar_Pd Insertion Aldehyde Insertion (C=O) Ar_Pd->Insertion Alkoxide Pd-Alkoxide Intermediate Insertion->Alkoxide Beta_Elim β-Hydride Elimination Alkoxide->Beta_Elim Product Diaryl Ketone Product Beta_Elim->Product Pd_0 Pd(0) Species Beta_Elim->Pd_0 Oxidation Oxidation by Ag₂O Pd_0->Oxidation Oxidation->Pd_II

Catalytic Cycle: Pd-Catalyzed Oxidative Cross-Coupling of Aldehydes with Arylboronic Acids.

Tandem Homologation-Sonogashira Workflow

When a rigid, linear C5-vector is required for structure-activity relationship (SAR) exploration, the aldehyde is first converted to an alkyne. Causality in Experimental Design: We specifically select the Bestmann-Ohira Reagent (BOR) for the Seyferth-Gilbert homologation. Unlike the Corey-Fuchs reaction, which requires strongly basic conditions (e.g., n-BuLi) that would trigger unwanted Nucleophilic Aromatic Substitution (S_NAr) of the C4-methoxy group, BOR operates under mild, carbonate-mediated conditions, preserving the integrity of the pyrimidine ring. The resulting alkyne is then subjected to standard Pd-catalyzed Sonogashira coupling .

Workflow Aldehyde AMMP-CHO (Starting Material) Homologation Seyferth-Gilbert Homologation (BOR) Aldehyde->Homologation Alkyne 5-Ethynylpyrimidine Intermediate Homologation->Alkyne Sonogashira Sonogashira Coupling (Ar-X, Pd/Cu) Alkyne->Sonogashira Final 5-(Arylethynyl)pyrimidine Target Scaffold Sonogashira->Final

Workflow: Tandem Seyferth-Gilbert Homologation and Sonogashira Cross-Coupling.

Data Presentation: Reaction Optimization

The following tables summarize the quantitative optimization data for both methodologies, establishing the baseline parameters for the protocols below.

Table 1: Optimization of Pd-Catalyzed Oxidative Cross-Coupling of AMMP-CHO

EntryCatalyst (5 mol%)Ligand (10 mol%)Oxidant (1.5 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃Ag₂O1,4-Dioxane8045
2Pd(OAc)₂P(1-Nap)₃Ag₂O1,4-Dioxane8072
3Pd₂(dba)₃P(1-Nap)₃BenzoquinoneToluene8058
4 Pd(OAc)₂ P(1-Nap)₃ Ag₂O Toluene 80 86

Table 2: Scope of Sonogashira Coupling Partners (Using Optimized Alkyne Intermediate)

EntryAryl Halide (Ar-X)Catalyst SystemReaction Time (h)Isolated Yield (%)
1IodobenzenePd(PPh₃)₄ / CuI492
24-BromoanisolePd(PPh₃)₄ / CuI885
33-BromopyridinePd(PPh₃)₄ / CuI1278
41-Iodo-4-nitrobenzenePd(PPh₃)₄ / CuI688

Experimental Protocols

Protocol A: Synthesis of Diaryl Ketones via Pd-Catalyzed Oxidative Coupling

Self-Validation Check: If the reaction is proceeding correctly, the initial suspension of Ag₂O will darken as Pd(0) is formed and re-oxidized. TLC monitoring (Hexanes/EtOAc 1:1) should reveal the consumption of the UV-active AMMP-CHO (R_f ~0.4) and the appearance of a new, lower R_f spot corresponding to the ketone.

Step-by-Step Methodology:

  • Preparation : In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add AMMP-CHO (1.0 mmol, 238 mg), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), P(1-Nap)₃ (0.10 mmol, 41.2 mg), and Ag₂O (1.5 mmol, 347 mg).

  • Atmosphere Exchange : Seal the tube with a septum and purge with Argon for 10 minutes (3 vacuum/Argon cycles).

  • Solvent Addition : Inject anhydrous Toluene (5.0 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 16 hours with vigorous stirring.

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove silver salts and palladium residues. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 10% to 50% EtOAc in Hexanes) to afford the pure (2-amino-4-methoxy-6-morpholinopyrimidin-5-yl)(aryl)methanone.

Protocol B: Tandem Homologation-Sonogashira Coupling

Self-Validation Check: During Step 1, the evolution of CO₂ gas indicates the active formation of the Bestmann-Ohira diazo intermediate. In Step 2, the rapid color change to deep brown upon addition of CuI signifies the formation of the active Cu-acetylide species.

Step 1: Seyferth-Gilbert Homologation

  • Dissolve AMMP-CHO (2.0 mmol, 476 mg) and K₂CO₃ (4.0 mmol, 552 mg) in anhydrous MeOH (10 mL) in a round-bottom flask.

  • Add Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (2.4 mmol, 461 mg) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Quench with 5% aqueous NaHCO₃ (10 mL), extract with CH₂Cl₂ (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via short silica plug to yield 5-ethynyl-4-methoxy-6-morpholinopyrimidin-2-amine.

Step 2: Sonogashira Cross-Coupling

  • In a dried Schlenk flask, combine the 5-ethynyl intermediate (1.0 mmol), Aryl Halide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 57 mg), and CuI (0.10 mmol, 19 mg).

  • Purge the flask with Argon (3 cycles).

  • Inject anhydrous DMF (4 mL) and degassed Triethylamine (TEA) (2 mL).

  • Stir the mixture at 70 °C for 4–12 hours (monitor by LC-MS).

  • Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove DMF.

  • Dry, concentrate, and purify via flash chromatography to isolate the 5-(arylethynyl)pyrimidine target.

References

  • Yamamoto, T., Ohta, T., & Ito, Y. (2005). Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Letters, 7(19), 4151-4155. URL:[Link]

  • Qin, C., Wu, H., Cheng, J., Chen, X., Liu, M., Zhang, W., Su, W., & Ding, J. (2007). The Palladium-Catalyzed Addition of Aryl- and Heteroarylboronic Acids to Aldehydes. The Journal of Organic Chemistry, 72(11), 4102-4107. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

Method

Application Notes &amp; Protocols: Formulation Strategies for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Based Active Compounds

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for active compounds based on the 2-Amino-4-methoxy-6-morpholinopyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for active compounds based on the 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde scaffold. Recognizing the novelty of this chemical space, this guide emphasizes a first-principles approach, beginning with essential pre-formulation characterization and leading into rational formulation design. The inherent challenges posed by the pyrimidine core, namely poor aqueous solubility, and the reactive carbaldehyde moiety are addressed through detailed experimental protocols and scientifically-grounded strategies. This application note aims to empower researchers to develop stable, bioavailable, and effective formulations for this promising class of compounds.

Introduction: The Challenge and Potential of a Novel Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in various biological interactions makes it a frequent starting point for drug discovery campaigns. The 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde structure incorporates several key features: an amino group, a methoxy group, a morpholino moiety, and a carbaldehyde (aldehyde) group. While these functional groups offer potential for targeted biological activity, they also present significant formulation challenges.

High-throughput screening often identifies lead compounds with high molecular weight and lipophilicity, which commonly results in poor water solubility.[1] It is reasonable to hypothesize that derivatives of this scaffold will exhibit low aqueous solubility, a major hurdle for achieving adequate bioavailability. Furthermore, the aldehyde functional group is highly reactive and susceptible to oxidation and nucleophilic attack, posing a significant stability challenge in aqueous or alcoholic solutions.[][3]

This guide provides a systematic workflow, from initial characterization to the selection and development of appropriate formulation strategies, to overcome these anticipated challenges.

Pre-formulation Studies: Building the Foundation for Rational Formulation Design

A thorough pre-formulation study is the cornerstone of successful drug development, providing critical data on the physicochemical properties of the active pharmaceutical ingredient (API).[1][4][5] These studies are essential to de-risk the development process and guide the selection of a suitable drug delivery system.

Workflow for Pre-formulation Studies

G cluster_0 Pre-formulation Investigation cluster_1 Formulation Strategy API API Solubility Solubility Profiling (Aqueous & Organic) API->Solubility pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP/D) Assessment pKa->LogP SolidState Solid-State Characterization (DSC, TGA, XRPD) LogP->SolidState Stability Forced Degradation & Stability Studies SolidState->Stability Formulation Formulation Design Stability->Formulation Informs caption Pre-formulation workflow.

Caption: A logical workflow for pre-formulation studies.

Solubility Determination

The solubility of the API in various media is a critical parameter that dictates its dissolution rate and subsequent absorption.[5][6]

Protocol 1: Equilibrium Solubility Measurement

  • Preparation: Prepare a series of vials containing pharmaceutically relevant solvents (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, ethanol, propylene glycol, PEG 400).

  • Addition of API: Add an excess amount of the 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivative to each vial. This is to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection & Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 1: Hypothetical Solubility Data

Solvent/MediumTemperature (°C)Solubility (µg/mL)
Deionized Water25< 1
0.1N HCl (pH 1.2)3715
Acetate Buffer (pH 4.5)375
Phosphate Buffer (pH 6.8)37< 1
Phosphate Buffer (pH 7.4)37< 1
Ethanol25500
Propylene Glycol25800
PEG 400251200

This data is illustrative and should be determined experimentally.

pKa and Lipophilicity (LogP/D)

The pKa, or ionization constant, influences the solubility and permeability of a compound across biological membranes. The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are measures of lipophilicity, which is also crucial for permeability.[5]

Protocol 2: pKa Determination via UV-Vis Spectrophotometry

  • Stock Solution: Prepare a stock solution of the API in a solvent in which it is freely soluble (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and un-ionized forms have different absorbances) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. The presence of the basic amino and pyrimidine nitrogens suggests there may be multiple pKa values.

Protocol 3: LogP/D Determination (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and vice versa.

  • API Addition: Dissolve a known amount of the API in the aqueous phase.

  • Partitioning: Add an equal volume of the saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the API in both the aqueous and organic phases using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate LogD using the formula: LogD = log10([API]octanol / [API]aqueous).

Solid-State Characterization

The solid-state properties of an API, such as crystallinity and polymorphism, can significantly impact its stability, solubility, and manufacturability.[4]

  • Differential Scanning Calorimetry (DSC): To determine the melting point, purity, and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

  • X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity and identify the specific crystalline form.

  • Microscopy (Polarized Light or Scanning Electron): To visually assess particle size and morphology.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways of the API and to develop stability-indicating analytical methods.[4] The aldehyde group is a known liability and requires careful investigation.[3]

Protocol 4: Forced Degradation Study

  • Stress Conditions: Expose solutions of the API to the following conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C

    • Base Hydrolysis: 0.1N NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: Solution at 60°C and solid at 80°C

    • Photolytic: Expose solution and solid to UV and visible light (ICH Q1B guidelines)

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using an HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

G API 2-Amino-4-methoxy-6- morpholinopyrimidine-5-carbaldehyde Oxidation Oxidation (e.g., H₂O₂) Forms Carboxylic Acid API->Oxidation Reduction Reduction Forms Alcohol API->Reduction SchiffBase Nucleophilic Addition (e.g., primary amines) Forms Schiff Base/Imine API->SchiffBase caption Potential degradation pathways.

Caption: Potential degradation pathways for the carbaldehyde moiety.

Formulation Strategies for Enhanced Delivery

Based on the anticipated low solubility and potential instability, several formulation strategies can be employed. The choice will depend on the specific data obtained during pre-formulation studies.

Solubilization Techniques

For compounds belonging to the Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility), enhancing the dissolution rate is key to improving bioavailability.[5][6]

Table 2: Solubilization Strategies and Rationale

StrategyMechanism of ActionWhen to Consider
Co-solvents Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs.For liquid oral or parenteral formulations. Simple and cost-effective.
Surfactants Forms micelles that encapsulate the drug, increasing its apparent solubility.When co-solvents alone are insufficient. Useful for both liquid and solid dosage forms.
Complexation Forms inclusion complexes (e.g., with cyclodextrins) where the drug resides in a hydrophobic cavity.Can improve both solubility and stability by protecting labile functional groups.
Amorphous Solid Dispersions (ASDs) Disperses the drug in a polymeric carrier in an amorphous, high-energy state, leading to faster dissolution.A powerful technique for very poorly soluble crystalline drugs intended for solid oral dosage forms.[6]

Protocol 5: Screening for Amorphous Solid Dispersion Polymers

  • Polymer Selection: Select a range of pharmaceutically approved polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Casting (Screening): a. Dissolve the API and a polymer in a common volatile solvent (e.g., methanol, acetone). b. Cast the solution onto a glass plate and allow the solvent to evaporate slowly under vacuum. c. Scrape the resulting film and analyze it using XRPD to confirm an amorphous state (absence of sharp peaks).

  • Solubility Enhancement Test: a. Disperse the prepared ASDs in a buffer (e.g., pH 6.8). b. Measure the drug concentration over time (e.g., up to 90 minutes) to assess the extent and duration of supersaturation compared to the crystalline API.

Stabilization of the Aldehyde Moiety

Given the reactivity of the aldehyde, stabilization is a primary concern.

  • pH Control: Formulate in a pH range where the API is most stable, as determined by the forced degradation studies.

  • Antioxidants: Include antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in the formulation to prevent oxidative degradation.

  • Excipient Compatibility: Conduct compatibility studies by mixing the API with various excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify any interactions, particularly with excipients containing primary amine groups that could form Schiff bases.[4]

Advanced Drug Delivery Systems

For highly lipophilic compounds (e.g., LogP > 4), lipid-based formulations can be highly effective.

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions (or microemulsions) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1] This presents the drug in a solubilized state with a large surface area for absorption.

Analytical Control and Characterization

Robust analytical methods are required to quantify the API and its degradation products in formulation matrices and during stability testing.

  • HPLC-UV: The primary tool for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.

  • LC-MS: Essential for identifying unknown impurities and degradation products during stability studies.

  • Dissolution Testing: A critical quality control test to ensure batch-to-batch consistency and predict in vivo performance.[5]

Conclusion

The development of formulations for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde based compounds requires a systematic and science-driven approach. While the scaffold presents challenges of poor solubility and potential instability of the aldehyde group, these can be overcome through diligent pre-formulation characterization and the rational application of modern formulation technologies. By following the protocols and strategies outlined in this guide, researchers can effectively advance these promising compounds from the bench to clinical evaluation.

References

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.
  • Journal of Pharmaceutical Sciences. (1986, May). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design.
  • Preformulation Study Part(2): Solubility, Stability & Key Parameters in Drug Development. (2025, May 26).
  • PMC. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility.
  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs.
  • ResearchGate. (2026, February 7). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals.
  • BOC Sciences. Custom Aldehyde Synthesis.
  • PMC. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amination of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Welcome to the technical support center for the optimization of reaction conditions for the amination of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the amination of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this reaction effectively.

The reductive amination of this specific pyrimidine aldehyde is a key step in the synthesis of various biologically active molecules, including potent inhibitors and anti-inflammatory agents.[1][2][3] However, like many multicomponent reactions, it is susceptible to issues such as low yields, competing side reactions, and incomplete conversions. This guide provides a structured approach to overcoming these challenges.

Core Principles: The Reductive Amination Pathway

Reductive amination is a robust method for forming carbon-nitrogen bonds that converts a carbonyl group into an amine via an intermediate imine.[4] The process involves two key stages:

  • Imine/Iminium Ion Formation: The primary or secondary amine nucleophilically attacks the aldehyde carbonyl group. This is followed by a dehydration step to form an imine (or an iminium ion if a secondary amine is used). This step is reversible and typically acid-catalyzed.[5][6]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a reducing agent, yielding the final amine product.

Reaction_Mechanism A Pyrimidine Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + R'-NH2 (Nucleophilic Attack) B Amine (R'-NH2) B->C D Iminium Ion (R-CH=N+H-R') C->D - H2O (Acid-Catalyzed Dehydration) E Final Amine Product (R-CH2-NH-R') D->E + Reducing Agent (e.g., NaBH(OAc)3)

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of this pyrimidine aldehyde?

A1: The optimal pH is a critical parameter and typically falls within a mildly acidic range of 5 to 6.[5][6] This is a crucial compromise: the environment must be acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic that it fully protonates the starting amine. A protonated amine becomes non-nucleophilic and cannot initiate the reaction by attacking the carbonyl group.[5] Acetic acid is a commonly used catalyst to maintain this pH range.[7][8]

Q2: Which reducing agent should I choose: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

A2: Your choice of reducing agent significantly impacts selectivity and procedural simplicity.

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFRecommended starting point. Mild and selective for imines over aldehydes, allowing for a one-pot procedure.[5][9][10] Less toxic than cyanoborohydride.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and selective for imines at acidic pH.[7] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)A strong reducing agent that can reduce both the starting aldehyde and the intermediate imine.[5][10] To avoid reducing the aldehyde, a two-step procedure is necessary: first, form the imine completely, then add NaBH₄.[9][10]

Q3: Should I perform the reaction as a one-pot or a two-step procedure?

A3: This depends on your chosen reducing agent and the reactivity of your substrates.

  • One-Pot Procedure: This is generally preferred for efficiency and is highly effective when using a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] In this setup, the aldehyde, amine, and reducing agent are all combined in the reaction vessel.

  • Two-Step Procedure: This approach is necessary when using a less selective reducing agent like sodium borohydride (NaBH₄).[9] First, the aldehyde and amine are stirred together (often with an acid catalyst) to form the imine. The reaction progress should be monitored (e.g., by TLC, LC-MS, or NMR) to confirm imine formation before the reducing agent is added.[5][8] This method provides greater control and can prevent the unwanted reduction of the starting aldehyde.[9]

Q4: What are the most common side products and how can I identify them?

A4: The two most common side products are the alcohol from the reduction of the starting aldehyde and over-alkylation products.

  • Alcohol Formation: If you observe a byproduct with a mass corresponding to (Starting Aldehyde + 2), it is likely the corresponding alcohol. This occurs when the reducing agent attacks the aldehyde before it can form an imine.

  • Over-Alkylation: If your product is a secondary amine (from a primary amine starting material), it can react again with the aldehyde to form a tertiary amine.[5][11] This is especially problematic with reactive aldehydes and unhindered amines.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction shows only unreacted starting materials after several hours. What are the most likely causes?

A: This almost always points to a failure in the first step: imine formation. The equilibrium between the reactants and the imine is a critical control point.[6]

  • Check the pH: As discussed, an optimal pH of 5-6 is crucial. If the solution is neutral or basic, the dehydration step is too slow. If it's too acidic, your amine is non-nucleophilic. Add a catalytic amount of acetic acid to adjust the pH.[6]

  • Remove Water: Imine formation is a condensation reaction that produces water.[5] According to Le Châtelier's principle, removing water will shift the equilibrium toward the imine product. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[5]

  • Verify Starting Material Purity: Ensure your 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde and amine are pure and dry. Impurities can inhibit the reaction.

Q: I see some product, but the yield is very low and the reaction seems to have stopped. What should I investigate?

A: If imine formation is occurring but the yield is poor, the issue may lie with the reduction step or overall reaction conditions.

  • Reducing Agent Stability: Ensure your reducing agent has not degraded. Hydride reagents, especially NaBH(OAc)₃, can be sensitive to moisture.[10] Use a freshly opened bottle or a properly stored reagent.

  • Stoichiometry: Ensure you are using an adequate amount of the reducing agent, typically 1.2 to 1.5 equivalents relative to the limiting reagent.

  • Solvent Choice: The solvent must be compatible with your chosen reducing agent. For instance, NaBH(OAc)₃ is not very compatible with methanol, making DCM or DCE better choices.[10] The solubility of all reactants in the chosen solvent is also critical for reaction efficiency.

  • Temperature: While many reductive aminations proceed well at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) to facilitate imine formation and reduction.[5]

Problem: Significant Side Product Formation

Q: My main byproduct is the alcohol of my starting pyrimidine aldehyde. How do I prevent this?

A: This is a classic selectivity problem, indicating your reducing agent is too reactive for a one-pot procedure.

  • Switch to a Milder Reducing Agent: The best solution is to switch from NaBH₄ to NaBH(OAc)₃.[5][9] The latter is specifically designed to reduce the protonated imine (iminium ion) much faster than it reduces the neutral aldehyde.

  • Adopt a Two-Step Procedure: If you must use NaBH₄, ensure imine formation is complete before adding the borohydride.[9] Cool the reaction to 0 °C before the portion-wise addition of NaBH₄ to further control its reactivity.[6]

Q: I'm trying to make a secondary amine, but I'm getting a significant amount of the tertiary amine byproduct. How can I improve selectivity?

A: This is known as over-alkylation, where your desired secondary amine product successfully competes with the starting amine for reaction with the aldehyde.[5][11]

  • Adjust Stoichiometry: Use an excess of the primary amine (e.g., 1.5 to 2.0 equivalents).[9] This will kinetically favor the reaction of the aldehyde with the more abundant starting amine, suppressing the second alkylation step.

  • Control Reaction Time: Monitor the reaction closely. Over-alkylation becomes more prominent with extended reaction times. Stop the reaction as soon as the starting materials are consumed.

  • Lower the Temperature: Higher temperatures can sometimes accelerate the rate of the second alkylation more than the first. Running the reaction at room temperature or even 0 °C may improve selectivity.[5]

Troubleshooting_Workflow Start Low Yield or Side Products Observed Q1 Analyze reaction mixture (TLC, LC-MS). What is present? Start->Q1 Troubleshoot_Imine Focus on Imine Formation: 1. Check/adjust pH (add AcOH). 2. Add dehydrating agent (sieves). 3. Verify SM purity. Q1->Troubleshoot_Imine Mainly Starting Materials (SMs) Troubleshoot_Reducer Improve Reduction Selectivity: 1. Switch to NaBH(OAc)3. 2. Use a two-step procedure. 3. Add NaBH4 at 0°C. Q1->Troubleshoot_Reducer Significant Alcohol Byproduct Troubleshoot_Overalkyl Minimize Over-alkylation: 1. Use excess primary amine. 2. Reduce reaction time. 3. Lower reaction temperature. Q1->Troubleshoot_Overalkyl Significant Over-alkylation Troubleshoot_Conditions Optimize Reaction Conditions: 1. Check reducing agent activity. 2. Increase reaction time/temp. 3. Check reactant solubility. Q1->Troubleshoot_Conditions SMs + Product (Stalled Reaction) Path_SM Mainly Starting Materials (SMs) Path_Alcohol Significant Alcohol Byproduct Path_Overalkylation Significant Over-alkylation Path_Stalled SMs + Product (Stalled Reaction)

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the recommended starting protocol for its simplicity and high selectivity.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (1.0 eq).

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add the desired amine (1.1 eq) followed by acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Two-Step Amination using Sodium Borohydride (NaBH₄)

Use this protocol when NaBH(OAc)₃ is unavailable or if the one-pot method proves problematic.

  • Imine Formation: In a round-bottom flask, dissolve the 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (1.0 eq) and the amine (1.1 eq) in methanol (MeOH) (approx. 0.1 M). If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine and the consumption of the aldehyde by TLC or LC-MS. The goal is to maximize imine concentration before adding the reducing agent.

  • Reduction Setup: Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until completion is confirmed by analytical monitoring.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue three times with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Reddit. (2025).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • Myers, J.W. (n.d.).
  • ResearchGate. (2018).
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • IntechOpen. (2022).
  • PMC. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • ResearchGate. (2026).
  • Reddit. (2025).
  • Organic-Chemistry.org. (n.d.).
  • Master Organic Chemistry. (2017).
  • Journal of the American Chemical Society. (2022).
  • European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • PubMed. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).

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Optimization

Resolving HPLC peak tailing issues for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Basic Compounds Analyte Focus: 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Welcome to the technical support resource for resolving common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Basic Compounds

Analyte Focus: 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Welcome to the technical support resource for resolving common chromatographic challenges. This guide provides an in-depth, structured approach to troubleshooting and eliminating peak tailing for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, a compound whose basic functional groups make it particularly susceptible to this issue. Our methodology is grounded in first principles of chromatography to empower you to diagnose and solve the problem efficiently.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.2 is generally considered problematic.[3] Peak tailing is detrimental because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[3]

Q2: I am observing significant peak tailing specifically with 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. What is the most likely cause?

A2: The molecular structure of your compound contains multiple basic functional groups, including a primary amine (-NH2) and a morpholine moiety. These groups are the primary cause of peak tailing in reversed-phase HPLC.[4][5] On silica-based stationary phases (like C18), there are residual, unbonded silanol groups (Si-OH). At mobile phase pH levels above 3-4, these silanol groups become deprotonated (SiO-), creating negatively charged sites.[1][6] Your basic analyte becomes protonated (positively charged) in the mobile phase, leading to a strong secondary ionic interaction with these negative sites. This interaction is a different retention mechanism from the intended hydrophobic partitioning, causing some molecules to be retained longer and elute slowly, resulting in a tailed peak.[5][7]

Q3: How can I quickly differentiate between a chemical interaction problem (like silanol interactions) and a physical problem (like column voids or overload)?

A3: A simple and effective diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene or naphthalene) under the same conditions. Neutral compounds do not engage in the acid-base interactions that cause chemical-related tailing.[8]

  • If the neutral compound's peak is symmetrical: The tailing of your analyte is a chemical issue (e.g., silanol interactions).

  • If the neutral compound's peak also tails: The problem is likely physical, such as a column void, blocked frit, or excessive extra-column volume.[8]

Q4: What is "end-capping" and is it important for analyzing my compound?

A4: End-capping is a chemical process applied during column manufacturing where residual silanol groups are reacted with a small silylating agent (like trimethylchlorosilane) to convert them into less polar groups.[4] This process effectively "caps" or blocks many of the active silanols, reducing their availability to interact with basic analytes.[7] For a basic compound like yours, using a high-quality, fully end-capped column is highly recommended as it significantly reduces the primary cause of peak tailing.[4]

Systematic Troubleshooting Guide

Peak tailing for basic compounds is a multi-faceted issue. The following guide presents a logical workflow, starting with the highest-impact adjustments, to systematically diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) step1 Step 1: Mobile Phase pH Is pH optimized for a basic analyte? start->step1 step2 Step 2: Mobile Phase Additives Are silanol interactions masked? step1->step2  Tailing Persists end_node Symmetrical Peak (Tf ≈ 1.0) step1->end_node  Resolved step3 Step 3: Column Overload Is the peak shape concentration-dependent? step2->step3  Tailing Persists step2->end_node  Resolved step4 Step 4: Column & System Health Is the hardware contributing to tailing? step3->step4  Tailing Persists step3->end_node  Resolved step4->end_node  Resolved

Caption: Secondary interaction between a protonated amine and a deprotonated silanol.

  • Prepare Dilutions: Create a series of dilutions of your sample in the mobile phase, for example: 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Inject Sequentially: Using the optimized low-pH mobile phase, inject a constant volume of each dilution, starting from the lowest concentration.

  • Analyze Peak Shape: Carefully observe the Tailing Factor (Tf) for each injection.

  • Interpretation: If the tailing factor improves significantly (moves closer to 1.0) as the concentration decreases, your original analysis was suffering from mass overload. [9]You must adjust your sample preparation to ensure you are working within the column's linear capacity. If the tailing factor remains constant across all concentrations, the issue is not overload.

Step 4: Assess Column and System Health

Question: I've optimized my mobile phase and confirmed I'm not overloading the column, but tailing persists. What else could be wrong?

Answer: At this stage, the issue may lie with the physical components of your HPLC system or the column itself.

  • Column Contamination/Degradation: Columns have a finite lifetime. Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing. [10]The stationary phase can also degrade, especially if operated outside its recommended pH range for extended periods, exposing more silanols. [11] * Solution: First, try flushing the column with a strong solvent. If this fails, replace the column with a new, high-purity, end-capped column suitable for basic compounds. [9]* Extra-Column Volume: Peak broadening and tailing can be introduced by excessive volume in the system after the column. [1] * Solution: Check all tubing between the column outlet and the detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005"). [1]Verify that all fittings are correctly installed to minimize dead volume.

  • Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.

    • Solution: Reverse-flush the column (disconnect from the detector first). If this doesn't resolve the pressure and peak shape issues, the frit may need to be replaced. [12]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • HPLC column overload - Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • RP C18 column with feature of a silanol group - Obrnuta faza. [Link]

  • 5890 Chromatographic Troubleshooting Peak Shape Problem - Agilent. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. [Link]

Sources

Troubleshooting

Reducing synthetic impurities in 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde crystallization

Welcome to the technical support resource for the purification of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for reducing synthetic impurities through optimized crystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint after crystallization. What is the likely cause and how can I remove it?

A1: A persistent color often indicates the presence of high molecular weight, colored byproducts or degradation products that have co-precipitated with your target compound. These impurities can sometimes inhibit proper crystal formation. The most effective method for removal is treating the hot solution with activated charcoal before filtration and cooling.

Q2: I'm observing "oiling out" instead of crystal formation. What does this mean and what should I do?

A2: "Oiling out" occurs when the solute's solubility is so low at a given temperature that it separates from the solution as a liquid phase (an oil) rather than a solid crystal. This is often caused by a solution that is too concentrated or cooled too rapidly. To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow the solution to cool much more slowly.[1]

Q3: My crystallization yield is very low (<50%). What are the common reasons for this?

A3: Low yield is a frequent issue with several potential causes.[1] The most common are:

  • Using excessive solvent: Too much solvent will keep a significant portion of your product dissolved even after cooling.

  • Premature crystallization: If crystals form in the hot solution and are filtered out, this leads to loss.

  • Incomplete cooling: Not allowing the solution to reach its optimal low temperature will result in less product crystallizing out.

  • Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve and wash away the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[2]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a multi-solvent system is an excellent strategy when no single solvent has the ideal solubility profile.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to the hot solution until turbidity (cloudiness) appears. Reheat to clarify and then cool slowly. This is known as anti-solvent crystallization.[4][5]

In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex crystallization challenges.

Issue 1: Low Purity & Persistent Synthetic Impurities

The goal of crystallization is purification. If your final product's purity is not meeting specifications, a systematic approach to identifying and removing the impurities is necessary. Common impurities in pyrimidine synthesis can include unreacted starting materials, byproducts from side reactions like Knoevenagel condensation, or hydrolysis of intermediates.[6][7]

Potential Cause Explanation & Troubleshooting Strategy
Co-precipitation of Impurities Impurities with similar solubility profiles to the target compound can crystallize alongside it. Solution: Perform a solvent screening to find a solvent system that maximizes the solubility difference between your product and the impurity. Sometimes, a completely different solvent will leave the impurity behind, either dissolved in the mother liquor or as an insoluble solid during hot filtration.[5]
Trapped Mother Liquor Incomplete drying or rapid crystal growth can trap solvent containing dissolved impurities within the crystal lattice. Solution: Ensure slow cooling to promote the formation of well-ordered, larger crystals.[1] After filtration, wash the crystals with a small amount of ice-cold, fresh solvent and dry the product thoroughly under vacuum.
Colored Impurities Highly conjugated or polymeric byproducts can impart color and are often difficult to remove. Solution: Use an activated charcoal treatment. Charcoal has a high surface area that adsorbs these large, colored molecules. See Protocol 3 for the detailed procedure.
Inorganic Salts Residual inorganic salts from preceding synthetic steps can contaminate the product. Solution: Salts are typically insoluble in most organic solvents. Dissolving the crude product in a suitable organic solvent and filtering the hot solution can remove them. Alternatively, if the product is stable, a wash with water may be effective, though this can reduce yield if the product has any aqueous solubility.[2]
  • Solvent Selection: Choose a solvent in which 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate) are common starting points.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent is a primary cause of low yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Rapid cooling leads to small, impure crystals.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Issue 2: Poor Crystal Formation (Oiling Out, No Crystallization)

Sometimes, even when a suitable solvent is chosen, crystallization fails to initiate or results in an undesirable oil. This is a kinetic problem, often related to supersaturation or nucleation barriers.

G start Hot, Saturated Solution Prepared cool Allow Slow Cooling to Room Temperature start->cool outcome Observe Outcome cool->outcome crystals Crystals Form Successfully outcome->crystals Ideal oil Product 'Oils Out' outcome->oil Problem clear Solution Remains Clear (Supersaturated) outcome->clear Problem reheat Reheat to Dissolve Oil, Add 5-10% More Solvent, Cool Slower oil->reheat induce Induce Nucleation: 1. Scratch Flask with Glass Rod 2. Add Seed Crystal clear->induce reheat->cool induce->cool

Caption: Systematic workflow for troubleshooting poor crystal formation.

This method is ideal when your compound is highly soluble in one solvent (e.g., DMF, DMSO) but poorly soluble in another miscible solvent (e.g., water, ethanol, or hexane).[9][10]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

  • Induce Precipitation: Slowly add the "anti-solvent" dropwise with vigorous stirring. Continue adding until the solution becomes persistently turbid (cloudy).

  • Clarification: Gently warm the mixture until the solution becomes clear again. This ensures you are at the saturation point.

  • Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1 . The presence of the anti-solvent reduces the compound's solubility, promoting crystallization. Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals.

  • Prepare Hot Solution: Following steps 1-3 of Protocol 1 , prepare a hot, saturated solution of your crude product.

  • Cool Slightly: Remove the flask from the heat source to prevent flash boiling when the charcoal is added.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Reheat and Stir: Return the flask to the heat and maintain a gentle boil for 5-10 minutes, stirring continuously. This allows the charcoal to adsorb the colored impurities.

  • Hot Filtration: Crucially, you must perform a hot filtration (as described in Protocol 1, step 4 ) to remove the charcoal. If the solution cools, your product will crystallize along with the charcoal.

  • Crystallize: Proceed with the slow cooling and isolation steps as normal.

Understanding the Role of Impurities in Crystallization

Synthetic impurities disrupt the highly ordered process of crystal lattice formation. Their presence can lower both the yield and the quality of the final product.

G cluster_0 Ideal Crystallization cluster_1 Crystallization with Impurities a1 a1 a2 a2 a1->a2 b1 b1 a3 a3 a2->a3 b2 b2 b3 b3 b1->b2 c1 c1 b2->b3 c2 c2 c3 c3 c1->c2 c2->c3 d1 d1 d2 d2 d1->d2 e1 e1 d3 d3 d2->d3 e2 e2 e3 e3 d3->e3 e1->e2 f1 f1 e2->e3 f2 f2 e2->f2 impurity Impurity e2->impurity f3 f3 e3->f3 f1->f2 f2->f3

Caption: Impurities disrupt the ordered crystal lattice, leading to defects.

By understanding these principles and applying the systematic troubleshooting guides and protocols provided, you can significantly improve the purity, yield, and quality of your crystallized 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde.

References

  • Vertex AI Search. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA.
  • Massachusetts Institute of Technology. (n.d.). Control of polymorphism in continuous crystallization - DSpace@MIT.
  • Recipharm. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • BenchChem. (n.d.). Troubleshooting guide for the oximation of heterocyclic aldehydes.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Crystallography Open Database. (n.d.). Guide for crystallization.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • National Science Review. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
  • PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Chem-Impex. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Graz University of Technology. (n.d.). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles.
  • PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

Sources

Optimization

Technical Support Center: Advanced Strategies for Substitution Reactions on 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Welcome to the technical support center for advanced pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the sterically demanding scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the sterically demanding scaffold, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, and its derivatives. Our goal is to provide you with actionable, in-depth solutions to common challenges encountered during substitution reactions, grounded in mechanistic principles and field-proven experience.

Introduction: Understanding the Challenge

The 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde scaffold is a highly functionalized, electron-rich heterocyclic system. While the pyrimidine core is inherently electron-deficient and primed for nucleophilic aromatic substitution (SNAr), the dense arrangement of substituents presents a significant challenge.[1][2] The bulky morpholino group at the C6 position, coupled with the adjacent carbaldehyde at C5, creates a formidable steric shield around the C4 and C6 positions. This steric hindrance can dramatically slow down or completely prevent desired substitution reactions by impeding the approach of the nucleophile.[3][4]

This guide addresses these issues head-on, providing a series of troubleshooting steps and advanced protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction is showing low to no conversion. What are the primary factors I should investigate?

This is the most common issue and typically stems from three interconnected factors: insufficient ring activation, a poor leaving group, or steric repulsion.

Answer:

The pyrimidine ring's reactivity in an SNAr reaction is a delicate balance between the electron-withdrawing effect of the ring nitrogens and the electronic nature of its substituents. While the C5-aldehyde is activating, the C2-amino, C4-methoxy, and C6-morpholino groups are all electron-donating, which collectively reduce the electrophilicity of the reaction center.

Troubleshooting Workflow:

  • Assess the Leaving Group: The rate of an SNAr reaction is highly dependent on the ability of the leaving group to depart. For pyrimidines, the general reactivity order is F > Cl > Br > I.[1] If you are attempting to substitute the methoxy group, it is a poor leaving group unless protonated. Direct substitution of a methoxy group often requires harsh conditions. Consider starting with a halo-pyrimidine precursor, such as 2-amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde, for much higher reactivity.

  • Increase Nucleophile Strength: A weak nucleophile may not have sufficient reactivity to overcome the electronic and steric barriers.

    • For alcohol nucleophiles, deprotonate with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form the much more reactive alkoxide.

    • For amine nucleophiles, ensure the reaction medium is not overly acidic, which would protonate the amine and render it non-nucleophilic.

  • Optimize Reaction Temperature: Steric hindrance increases the activation energy of the reaction.[5] Gradually increasing the temperature (e.g., from 80 °C to 120 °C or higher) can provide the energy needed for the reactants to overcome this barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

A logical troubleshooting workflow for low conversion is visualized below.

G start Low / No Product Yield cause1 Poor Leaving Group? (e.g., -OMe, -OH) start->cause1 cause2 Weak Nucleophile? start->cause2 cause3 High Steric Hindrance? start->cause3 sol1 Use Precursor with Better LG (e.g., -Cl, -F) cause1->sol1 Yes sol2 Increase Nucleophilicity (e.g., use alkoxide instead of alcohol) cause2->sol2 Yes sol3 Modify Reaction Conditions cause3->sol3 Yes sol3_1 Increase Temperature sol3->sol3_1 sol3_2 Use Microwave Irradiation sol3->sol3_2 sol3_3 Change Solvent to High-Boiling Aprotic (DMF, DMSO, NMP) sol3->sol3_3

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q2: I'm observing significant side products, particularly from reaction with the solvent. How can this be prevented?

Answer:

The observation of solvent-derived products is a classic case of solvolysis, where the solvent molecule itself acts as a nucleophile.[6] This is especially common when using nucleophilic solvents like methanol or ethanol at elevated temperatures, which are often required to overcome steric hindrance.

Preventative Strategies:

  • Switch to a Non-Nucleophilic Solvent: The most effective solution is to use a high-boiling, polar aprotic solvent that can facilitate the reaction without participating in it.

  • Use a Non-Nucleophilic Base: If your nucleophile requires deprotonation, use a bulky, non-nucleophilic base to avoid competition.

  • Ensure Anhydrous Conditions: Hydrolysis of the starting material or product can occur if water is present.[1] Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Solvent ClassRecommended SolventsBoiling Point (°C)Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)153Excellent dissolving power, high boiling point.
Dimethyl sulfoxide (DMSO)189Highly polar, high boiling point, can accelerate SNAr.
N-Methyl-2-pyrrolidone (NMP)202Very high boiling point for stubborn reactions.
Ethers 1,4-Dioxane101Aprotic, moderate boiling point.
Hydrocarbons Toluene, Xylene111, ~140Non-polar, for specific applications or catalyst systems.

Table 1: Recommended solvents to minimize solvolysis and side reactions.

Q3: Conventional heating is leading to decomposition before the reaction completes. Are there alternative energy sources?

Answer:

Yes. When a high thermal energy requirement overlaps with the decomposition temperature of your substrate or product, conventional heating becomes ineffective. In these cases, microwave-assisted synthesis is a superior alternative.[7]

Mechanism of Improvement: Microwave irradiation directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature. This often results in significantly shorter reaction times (minutes vs. hours) and can provide the localized energy burst needed to overcome the steric activation barrier without prolonged exposure to high temperatures that cause degradation.[8] Many reactions that fail under conventional heating proceed smoothly in a microwave reactor.

Experimental Protocol: General Microwave-Assisted SNAr

  • Preparation: In a dedicated microwave reaction vial, combine the pyrimidine substrate (1.0 eq), the desired nucleophile (1.2-2.0 eq), and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 150-200 °C) and a short reaction time (e.g., 10-30 minutes).

  • Monitoring: After the initial irradiation, cool the vessel, carefully take an aliquot, and check the reaction progress by TLC or LC-MS.

  • Iteration: If the reaction is incomplete, re-irradiate for an additional time interval until the starting material is consumed.

  • Work-up: Once complete, cool the mixture, and proceed with a standard aqueous work-up and purification.

Q4: How do the substituents on the pyrimidine ring influence the reaction mechanism?

Answer:

The substituents dictate the electronic landscape of the ring, which in turn stabilizes or destabilizes the key intermediate in an SNAr reaction—the Meisenheimer complex.

The reaction proceeds via a two-step addition-elimination mechanism.[1][9]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex).

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

The electron-donating groups (-NH₂, -OCH₃, -morpholino) on your scaffold work against this by pushing electron density into the ring, making the initial attack by the nucleophile less favorable. However, the ring nitrogens are powerful electron sinks and can effectively delocalize the negative charge of the Meisenheimer complex, which is a crucial stabilizing factor. The C5-aldehyde also helps stabilize the intermediate through its electron-withdrawing character. The interplay of these effects necessitates the use of forcing conditions.

Note: The DOT script above is a template. A chemical drawing program would be needed to generate the actual molecular images for a publication-quality diagram. Caption: SNAr Mechanism via a Meisenheimer Intermediate.

References

  • LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Vázquez, E., et al. (2006). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Molecules.
  • Lhiaubet-Vallet, V., et al. (2005). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide. Retrieved from [Link]

  • Taylor, R., & G. A. Webb (Eds.). (2016). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Comprehensive Medicinal Chemistry III. Elsevier.
  • Gandolfo, A., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Freire, P. R., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Retrieved from [Link]

  • Martínez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde chromatography

Welcome to the Analytical Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC/UHPLC methods for 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC/UHPLC methods for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde .

Due to the complex structural features of this molecule—a basic morpholine ring, a multi-nitrogen pyrimidine core, and a reactive carbaldehyde group—standard generic gradients often fail, resulting in severe peak tailing, analyte degradation, or poor retention. This guide synthesizes mechanistic causality with field-proven protocols to ensure authoritative method development.

Part 1: Molecular Profiling & Chromatographic Causality

To optimize the mobile phase, we must first deconstruct the molecule's chemical behavior in a chromatographic environment:

  • The Basic Nitrogens (Morpholine & Pyrimidine Core): The molecule contains multiple basic sites. At a neutral or mid-range pH (pH 5–7), these nitrogen atoms are protonated. Simultaneously, residual silanol groups on standard silica-based stationary phases become ionized (-SiO⁻). This creates a strong secondary ion-exchange interaction, which is the primary mechanistic cause of severe peak tailing[1].

  • The Carbaldehyde Group (-CHO): Aldehydes are highly reactive electrophiles. In the presence of protic solvents like Methanol (MeOH) under acidic conditions, the carbaldehyde group can undergo nucleophilic attack to form hemiacetals or acetals, leading to split peaks or apparent sample degradation during the run[2].

  • The Methoxy Group (-OCH₃): Acts as an electron-donating group, increasing the electron density of the pyrimidine ring and slightly increasing the overall hydrophobicity, which dictates the required organic modifier ratio for elution.

G A 2-Amino-4-methoxy-6-morpholinopyrimidine -5-carbaldehyde B Mid pH (5-7) Ionized Silanols (-SiO⁻) Protonated Base (BH⁺) A->B Standard Buffer C Low pH (<3.0) Neutral Silanols (-SiOH) Protonated Base (BH⁺) A->C Acidic Modifier (TFA) D High pH (>10.0) Ionized Silanols (-SiO⁻) Neutral Base (B) A->D Basic Modifier (NH4OH) E Severe Peak Tailing (Secondary Ion-Exchange) B->E F Sharp Symmetrical Peaks (Hydrophobic Retention) C->F D->F

Fig 1: Mechanistic causality of pH selection on silanol interactions and peak symmetry.

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0). How do I correct this? A: Peak tailing for morpholine-containing pyrimidines is almost exclusively caused by secondary interactions with active silanols[1]. You must operate outside the pH 4–8 window.

  • Solution A (Low pH): Lower the mobile phase pH to < 3.0 using 0.05% - 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the silanols, neutralizing them and shutting down the ion-exchange pathway[3].

  • Solution B (High pH): Raise the pH to > 10.0 using 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate[3]. This deprotonates your basic analyte, rendering it neutral. Note: You must use a high-pH stable hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent silica dissolution[4].

Q2: My analyte peak is splitting or showing a secondary degradation peak over time. Why? A: This is a classic symptom of carbaldehyde reactivity. If you are using Methanol as your organic modifier, the aldehyde is likely forming a hemiacetal/acetal on-column or in the sample vial[2].

  • Solution: Immediately switch your organic modifier from Methanol to Acetonitrile (ACN). Acetonitrile is aprotic and will not react with the carbaldehyde group. Additionally, ensure your sample diluent matches the initial mobile phase conditions and is free of primary alcohols.

Q3: The compound elutes in the void volume. How do I increase retention? A: Because the morpholine and amino groups are protonated at low pH, the molecule becomes highly polar.

  • Solution: Start your gradient at a very low organic concentration (e.g., 2% to 5% ACN). If retention is still insufficient, consider using a polar-embedded stationary phase (e.g., Waters Atlantis T3) which resists phase collapse at 100% aqueous conditions and provides enhanced retention for polar basic compounds[3].

Part 3: Step-by-Step Experimental Protocols

To establish a self-validating system, execute the following optimized gradient protocols. Choose the protocol based on your available column chemistry.

Protocol A: Low-pH Gradient (Recommended for Standard C18 / T3 Columns)

This protocol utilizes ion-suppression of the stationary phase to achieve peak symmetry.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.05% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Yields pH ~2.1).

    • Mobile Phase B (MPB): 0.05% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Waters Atlantis Prep T3 (or analytical equivalent, e.g., 2.1 x 100 mm, 1.8 µm for UHPLC)[3].

  • Sample Preparation: Dissolve the standard in 5% ACN / 95% Water (0.05% TFA) to prevent solvent-mismatch band broadening. Do not use Methanol.

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 5% MPB (Focuses the polar protonated analyte at the column head).

    • 1.0 - 8.0 min: Linear ramp from 5% to 60% MPB.

    • 8.0 - 9.0 min: Ramp to 100% MPB (Column wash to remove highly hydrophobic impurities).

    • 9.0 - 12.0 min: Re-equilibrate at 5% MPB.

  • System Suitability Verification: Inject a standard solution 5 times. The method is validated if:

    • Retention Time Relative Standard Deviation (RSD) < 0.5%.

    • Tailing Factor (USP) ≤ 1.5.

Protocol B: High-pH Gradient (Recommended for Hybrid Particle Columns)

This protocol utilizes analyte deprotonation to maximize hydrophobic retention and peak shape.

  • Mobile Phase Preparation:

    • MPA: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with NH₄OH[4].

    • MPB: 100% LC-MS grade Acetonitrile.

  • Column Selection: Agilent Poroshell 120 HPH-C18 or Waters XBridge C18 (Must be rated for pH > 10)[4].

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 10% MPB (Neutral analyte is more hydrophobic; can start at higher organic).

    • 1.0 - 7.0 min: Linear ramp from 10% to 90% MPB.

    • 7.0 - 8.5 min: Hold at 90% MPB.

    • 8.5 - 11.0 min: Re-equilibrate at 10% MPB.

Workflow S1 1. Modifier Selection Use ACN (Aprotic) Avoid MeOH (Prevents Acetal) S2 2. pH Strategy Selection Assess Column Chemistry S1->S2 S3A Standard Silica C18 Use Low pH (<3.0) 0.05% TFA S2->S3A Standard S3B Hybrid Particle C18 Use High pH (>10.0) 10mM NH4HCO3 S2->S3B Hybrid S4 3. Gradient Optimization Shallow Ramp (5% to 60%) S3A->S4 S3B->S4 S5 4. System Suitability Tailing Factor ≤ 1.5 S4->S5

Fig 2: Decision matrix and workflow for gradient optimization of reactive basic pyrimidines.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters when optimizing the mobile phase for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde based on the protocols above.

ParameterUnoptimized (pH 7.0, MeOH)Protocol A (Low pH, ACN)Protocol B (High pH, ACN)
Mobile Phase A Water (No buffer)0.05% TFA in Water10mM NH₄HCO₃ (pH 10)
Organic Modifier MethanolAcetonitrileAcetonitrile
Analyte State ProtonatedFully ProtonatedNeutral
Silanol State Ionized (-SiO⁻)Neutral (-SiOH)Ionized (-SiO⁻)
Tailing Factor (As) > 2.5 (Severe)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Retention Mechanism RP + Ion ExchangePure Reversed-PhasePure Reversed-Phase
Aldehyde Stability Poor (Acetal formation)Excellent (Stable)Excellent (Stable)

Part 5: References

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors... Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:

  • Why it matters and how to get good peak shape. Agilent Technologies. Available at:

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at:

Sources

Optimization

Handling moisture sensitivity and stability of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Welcome to the Technical Support Center for highly functionalized pyrimidine building blocks. This guide is specifically engineered for researchers and drug development professionals handling 2-Amino-4-methoxy-6-morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized pyrimidine building blocks. This guide is specifically engineered for researchers and drug development professionals handling 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde , a critical intermediate often utilized in the synthesis of kinase inhibitors (such as PI3K/mTOR targeting agents)[1].

Due to its dense functionalization—combining a primary amine, an electron-deficient pyrimidine ring, and an aldehyde—this compound exhibits unique vulnerabilities to moisture, ambient air, and thermal stress. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Visualizing Molecular Vulnerabilities

To effectively troubleshoot, we must first understand the mechanistic pathways of degradation. The compound is susceptible to three primary vectors of instability: hydration, auto-oxidation, and intermolecular condensation.

G Intact 2-Amino-4-methoxy-6-morpholino- pyrimidine-5-carbaldehyde (Intact) Hydrate Geminal Diol (Hydrate) Loss of Aldehyde Reactivity Intact->Hydrate + H2O (Moisture) Reversible Schiff Intermolecular Schiff Base (Insoluble Oligomers) Intact->Schiff + Heat/Trace Acid Condensation (-H2O) Acid Pyrimidine-5-carboxylic Acid (Oxidation Product) Intact->Acid + O2 (Air) Irreversible

Fig 1. Primary degradation pathways of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: My 1 H-NMR spectrum is missing the characteristic aldehyde peak (~9.5–10.5 ppm), and I see a new singlet around 6.0 ppm. Has my compound degraded? A: Your compound has not permanently degraded; it has undergone hydration .

  • The Causality: The pyrimidine ring acts as a strong electron-withdrawing group (EWG). This inductive effect severely depletes electron density from the C5-carbonyl carbon, making it highly electrophilic. When exposed to atmospheric moisture, ambient water acts as a nucleophile, attacking the carbonyl carbon to form a geminal diol (hydrate)[2][3]. The new peak at ~6.0 ppm corresponds to the methine proton of the resulting -CH(OH) 2​ group.

  • The Solution: This process is reversible. You can recover the active aldehyde using the azeotropic dehydration protocol detailed in Part 4.

Q2: The fine yellow powder has turned into a darker, insoluble orange/brown solid over several months of storage. What happened? A: The compound has undergone intermolecular Schiff base formation (oligomerization).

  • The Causality: The molecule contains both an electrophilic aldehyde at C5 and a nucleophilic primary amine at C2. While the rigid geometry of the pyrimidine ring prevents intramolecular cyclization, molecules can react intermolecularly[4][5]. Trace moisture or slightly acidic impurities catalyze the condensation of the amine of one molecule with the aldehyde of another, forming an imine (Schiff base) network. This cross-linking results in highly insoluble oligomers.

  • The Solution: Once polymerized, recovery is practically impossible. Prevention is the only cure, requiring strict anhydrous and cold storage (-20°C under Argon).

Q3: LC-MS analysis of my starting material shows an M+16 impurity. Why is my downstream reductive amination failing? A: The M+16 peak indicates auto-oxidation of the aldehyde to a pyrimidine-5-carboxylic acid[6][7].

  • The Causality: Aldehydes are prone to radical-mediated auto-oxidation in the presence of atmospheric oxygen ( O2​ ) and light. Carboxylic acids will not undergo reductive amination, effectively halting your downstream synthesis. Furthermore, the newly formed acid can act as a catalyst for the Schiff base oligomerization mentioned in Q2.

  • The Solution: Store the compound in amber vials (to prevent photo-initiation) under an inert atmosphere.

Part 3: Quantitative Stability Metrics

To emphasize the critical nature of proper storage, the following table summarizes the degradation kinetics of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde under various environmental conditions.

Storage ConditionAtmosphereTemperature1-Week Purity1-Month PurityPrimary Impurity Observed
Benchtop (Clear Vial)Ambient Air25°C< 70%< 40%Hydrate & Carboxylic Acid
RefrigeratorAmbient Air4°C85%60%Hydrate
FreezerDesiccator (Air)-20°C95%88%Hydrate (Trace Oxidation)
Glovebox / Schlenk Argon / N2​ -20°C > 99% > 98% None (Stable)

Part 4: Experimental Protocols

Protocol A: Reversing Hydrate Formation via Azeotropic Dehydration

If your compound has absorbed moisture and formed a geminal diol, you can force the equilibrium back to the free aldehyde using azeotropic distillation. This protocol is a self-validating system: the physical removal of water visually confirms the reaction's progress.

Step-by-Step Methodology:

  • Suspension: Suspend the hydrated 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde in anhydrous toluene (approximately 10 mL of solvent per 1 gram of compound) in a round-bottom flask.

  • Apparatus Setup: Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Ensure the entire system is purged with dry Nitrogen or Argon.

  • Reflux: Heat the mixture to reflux (bath temperature ~115°C). Toluene and water will co-distill as a minimum-boiling binary azeotrope (boiling at ~85°C).

  • Validation: Monitor the Dean-Stark trap. As the vapor condenses, it will phase-separate. Water (being denser) will collect at the bottom of the trap.

  • Completion: Continue refluxing until no new water droplets separate from the condensate (typically 2 to 4 hours). According to Le Chatelier's principle, the continuous removal of water irreversibly drives the dehydration of the gem-diol.

  • Isolation: Allow the solution to cool to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator to yield the dry, highly reactive free aldehyde.

Protocol B: Anhydrous Handling and Storage Setup

To prevent the triad of hydration, oxidation, and oligomerization, the compound must be rigorously protected from the ambient environment[7].

Step-by-Step Methodology:

  • Glovebox Transfer: Transfer the bulk container of the compound into a glovebox maintained under an Argon atmosphere (strict limits: < 1 ppm H2​O , < 1 ppm O2​ ).

  • Aliquoting: Pre-weigh the required amounts for individual experiments into dry, amber glass vials. Causality: Amber glass prevents UV-initiated radical auto-oxidation of the aldehyde. Aliquoting prevents repeated freeze-thaw and atmospheric exposure cycles of the bulk batch.

  • Sealing: Seal the vials tightly with PTFE-lined septa caps while still inside the glovebox.

  • Benchtop Extraction: When ready to use on the benchtop, do not open the cap. Instead, pierce the septum with a syringe needle connected to a Schlenk line (providing Argon positive pressure) before withdrawing the material or injecting anhydrous solvents.

References

  • 19.6: Nucleophilic Addition of Water- Hydration Source: Chemistry LibreTexts URL:[Link]

  • Reactions of Aldehydes and Ketones with Water Source: Chemistry Steps URL:[Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde vs other pyrimidine intermediates

Title: Comparative Analysis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde and Alternative Pyrimidine Intermediates in Kinase Inhibitor Synthesis Executive Summary In the landscape of modern targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde and Alternative Pyrimidine Intermediates in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of modern targeted therapeutics, the synthesis of highly selective kinase inhibitors (such as those targeting PI3K, mTOR, SIK, and EGFR) relies heavily on densely functionalized pyrimidine building blocks. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde has emerged as a privileged intermediate. Its unique substitution pattern—featuring a C2-amino group, a C4-methoxy group, a C5-carbaldehyde, and a C6-morpholine ring—provides both synthetic versatility and critical pharmacophoric elements for ATP-competitive hinge binding[1].

This guide objectively compares the performance, reactivity, and downstream utility of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde against other common pyrimidine intermediates, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural & Mechanistic Analysis

The rational design of kinase inhibitors often begins with a pyrimidine core. The specific functional groups on the pyrimidine ring dictate both the synthetic trajectory and the final biological efficacy.

  • The C5-Carbaldehyde (The Synthetic Anchor): Unlike carboxylic acids or halogenated precursors, the C5-aldehyde is highly electrophilic. It allows for rapid access to fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) via cyclocondensation with arylacetic acid esters, or flexible linker generation via reductive amination[2].

  • The C6-Morpholine (The Hinge Binder): The morpholine ring is a hallmark of PI3K and mTOR inhibitors. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). Pre-installing this group avoids late-stage, low-yield nucleophilic aromatic substitution (SNAr) reactions.

  • The C4-Methoxy vs. Chloro/Hydrogen (The Modulator): The C4-methoxy group acts as an electron-donating group (EDG). Mechanistically, it stabilizes the pyrimidine ring, alters the pKa of the C2-amino group to optimize hydrogen bonding, and blocks metabolic oxidation sites that are otherwise vulnerable if a simple hydrogen were present. In contrast, a C4-chloro group (as seen in earlier-stage building blocks) is highly reactive and can lead to off-target toxicity if not displaced during synthesis[3].

SynthWorkflow A 2-Amino-4-methoxy-6-morpholino pyrimidine-5-carbaldehyde B Cyclocondensation (Arylacetic acid esters, K2CO3, DMF) A->B Pathway 1 C Reductive Amination (Primary/Secondary Amines, STAB) A->C Pathway 2 D Pyrido[2,3-d]pyrimidin-7-one Core (Rigid Kinase Scaffold) B->D Heat, 120°C E C5-Aminomethyl Pyrimidine (Flexible Linker Scaffold) C->E RT, 2-4h

Caption: Divergent synthetic workflows utilizing the C5-carbaldehyde for rigid or flexible kinase scaffolds.

Comparative Performance Data

To objectively evaluate the utility of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (Compound A), we compare it against two widely used alternatives: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Compound B) and 2-Amino-4-morpholinopyrimidine-5-carbaldehyde (Compound C).

Property / MetricCompound A (Methoxy-Morpholino)Compound B (Dichloro)Compound C (Mono-Morpholino)
C4 Substitution Methoxy (-OCH₃)Chloro (-Cl)Hydrogen (-H)
C6 Substitution MorpholinoChloro (-Cl)Morpholino
Primary Use Case Direct cyclization to advanced, metabolically stable kinase inhibitors.Versatile early-stage scaffold; requires multiple sequential SNAr steps.Intermediate for non-methoxy kinase inhibitors.
Cyclocondensation Reactivity High: EDG stabilizes intermediate, preventing side-polymerization.Moderate: EWG makes ring prone to degradation under basic conditions.High: Good reactivity, but lacks steric bulk for regiocontrol.
Downstream Yield (Typical) 65–80% (Fewer steps)40–55% (Due to sequential SNAr losses)60–75%
Kinase Hinge Binding Excellent: Morpholine oxygen + C2-Amino network.Poor: Requires substitution first.Excellent: Morpholine oxygen + C2-Amino network.
Metabolic Stability (Final Drug) High: Methoxy blocks C4 oxidation.N/A: Chloro must be displaced.Moderate: C4 hydrogen is susceptible to CYP450 oxidation.

Experimental Workflows & Protocols

The following protocols demonstrate the self-validating application of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde in synthesizing advanced drug scaffolds.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core via Cyclocondensation

This protocol details the Knoevenagel condensation and subsequent intramolecular cyclization to form a rigid bicyclic core, a common motif in SIK and PAK inhibitors[4].

Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the arylacetic acid ester without degrading the pyrimidine core. DMF is used as the solvent due to its high boiling point, allowing the reaction to reach the 120°C required to drive the intramolecular cyclization after the initial condensation.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (1.0 equiv, 5.0 mmol) and an appropriate arylacetic acid ethyl ester (1.2 equiv, 6.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 15.0 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 16 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The highly UV-active aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf spot corresponding to the fused bicyclic product.

  • Workup: Cool the mixture to room temperature and quench with ice-cold water (50 mL). The product typically precipitates. Filter the solid, wash with cold water, and dry under a vacuum.

  • Purification: Recrystallize from ethanol to afford the pure pyrido[2,3-d]pyrimidin-7(8H)-one derivative.

Protocol 2: Reductive Amination of the C5-Carbaldehyde

This workflow generates a flexible aminomethyl linker, useful for probing the solvent-exposed regions of kinase active sites.

Causality & Logic: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will prematurely reduce the carbaldehyde to an alcohol. STAB is a mild reducing agent that selectively reduces the transient imine intermediate formed by the amine and the aldehyde.

  • Imine Formation: Dissolve the pyrimidine-5-carbaldehyde (1.0 equiv, 2.0 mmol) and a primary/secondary amine (1.1 equiv, 2.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Stir at room temperature for 1 hour.

    • Self-Validation Check: The solution will shift from pale yellow to a deeper, vibrant yellow, indicating successful imine/iminium formation.

  • Reduction: Add STAB (1.5 equiv, 3.0 mmol) portion-wise over 5 minutes. Add a catalytic amount of glacial acetic acid (0.1 mL) to accelerate imine formation if a sterically hindered amine is used.

  • Completion: Stir at room temperature for 2–4 hours. The deep yellow color will fade to near-colorless as the imine is reduced to the amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Biological Target Visualization

The downstream products of this pyrimidine intermediate are frequently utilized to inhibit the PI3K/AKT/mTOR signaling cascade. The morpholine group mimics the ribose ring of ATP, allowing the drug to competitively bind to the PI3K catalytic domain.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholino-Pyrimidines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

Caption: The PI3K/AKT/mTOR signaling cascade, a primary target for morpholino-pyrimidine derived inhibitors.

References

  • EvitaChem. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Product Specifications. Available at:[1]

  • Sigma-Aldrich / PubChem. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde. Available at:[3]

  • bioRxiv. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Available at:[4]

  • ACS Publications. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. Available at:[2]

Sources

Comparative

Validation of analytical methods for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde quantification

As a Senior Application Scientist, I approach the quantification of highly functionalized pharmaceutical intermediates not merely as a routine measurement, but as an exercise in controlling complex chemical microenvironm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of highly functionalized pharmaceutical intermediates not merely as a routine measurement, but as an exercise in controlling complex chemical microenvironments. The compound 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde presents a unique analytical challenge: it combines the basicity of a morpholine ring and a primary amine with the high reactivity of a carbaldehyde moiety.

To ensure data integrity during drug development, analytical methods must be rigorously validated to prove they are stability-indicating and fit-for-purpose. This guide provides an objective comparison of analytical platforms, details a self-validating UPLC-MS/MS protocol, and presents experimental validation data aligned with the latest regulatory frameworks.

The Analytical Challenge: Molecule Profiling & Degradation

Before selecting an analytical platform, we must understand the molecule's intrinsic vulnerabilities. The pyrimidine core is relatively stable, but the peripheral functional groups dictate the method design. The carbaldehyde group is highly susceptible to thermal oxidation (forming a carboxylic acid) and nucleophilic attack by primary amines (forming Schiff bases). Furthermore, extreme pH environments can trigger the hydrolytic cleavage of the morpholine ring.

Pathway Core 2-Amino-4-methoxy-6-morpholinopyrimidine -5-carbaldehyde Oxidation Oxidation (Thermal/Photo) -> Carboxylic Acid Core->Oxidation O2, Heat Hydrolysis Hydrolysis (pH Extremes) -> Morpholine Cleavage Core->Hydrolysis H2O Schiff Amine Reactivity -> Schiff Base Formation Core->Schiff 1° Amines

Primary degradation pathways affecting target molecule stability.

To accurately quantify this compound without artificially inducing degradation during sample preparation, the analytical method must utilize cold extraction techniques, strictly controlled pH mobile phases, and highly specific detection mechanisms.

Method Comparison Guide: Selecting the Optimal Platform

When evaluating platforms for the quantification of pyrimidine derivatives, laboratories typically consider High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

As demonstrated in the comparison below, UPLC-MS/MS is the only platform that provides the specificity required to differentiate the parent compound from its isobaric or closely eluting degradation products[1].

Analytical PlatformSensitivity (LOD)Specificity / ResolutionMatrix Effect SusceptibilitySuitability for Target Molecule
UPLC-MS/MS 0.5 ng/mL Excellent: MRM transitions isolate the target from complex matrices.Moderate: Requires SIL-IS to correct for ion suppression.Optimal: Gold standard for trace quantification and stability assays[2].
HPLC-UV 50 ng/mLFair: Relies solely on chromatographic retention; risks co-elution.Low: UV absorbance is largely unaffected by matrix salts.Sub-optimal: Adequate for bulk API purity, but lacks trace-level specificity.
GC-FID N/APoor: Thermal degradation occurs in the injection port.Low: FID is highly linear for hydrocarbons.Inadequate: The aldehyde is too thermally labile for GC without derivatization.

Experimental Protocol: A Self-Validating UPLC-MS/MS System

To achieve regulatory compliance under the [3], an analytical procedure must be robust and reproducible. The following protocol is designed as a self-validating system : by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream variables (extraction losses, aldehyde oxidation, or MS ion suppression) are proportionally mirrored in the IS signal. The ratio of Analyte/IS remains absolute, ensuring built-in accuracy.

Step-by-Step Methodology
  • Sample Preparation (Cold Extraction):

    • Action: Transfer 50 µL of plasma/matrix into a pre-chilled (4°C) microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., 13C3​ -labeled analog, 100 ng/mL).

    • Causality: The carbaldehyde moiety is kinetically unstable at room temperature. Cold extraction suppresses oxidation, while the immediate introduction of the IS ensures that recovery metrics are tracked from time-zero.

  • Protein Precipitation:

    • Action: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile effectively crashes out matrix proteins. The trace acidic environment prevents the primary amine from participating in unwanted Schiff base reactions with endogenous matrix aldehydes.

  • Chromatographic Separation:

    • Action: Inject 2 µL of the supernatant onto a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 35°C. Use a gradient of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (Acetonitrile).

    • Causality: The HSS T3 column is specifically designed to retain polar basic compounds. The pH 4.5 buffer is critical: it ensures the morpholine nitrogen (pKa ~8.3) is fully protonated, preventing peak tailing, while the volatile acetate salt ensures compatibility with the MS source without causing ion suppression[2].

  • MS/MS Detection:

    • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: ESI+ perfectly exploits the basic nitrogens of the pyrimidine and morpholine rings, yielding a strong [M+H]+ precursor ion, ensuring maximum sensitivity.

Workflow N1 Sample Prep (Cold Extraction) N2 UPLC Separation (HSS T3, pH 4.5) N1->N2 N3 MS/MS Detection (ESI+, MRM) N2->N3 N4 Data Validation (ICH Q2(R2)) N3->N4

UPLC-MS/MS analytical workflow for pyrimidine quantification.

Validation Parameters & Quantitative Data

Method validation was executed strictly according to the [3], which mandates the evaluation of specificity, linearity, accuracy, precision, and robustness to prove the method is fit for its intended purpose.

The table below summarizes the experimental validation data obtained using the UPLC-MS/MS protocol described above:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyte from blank matrix.Signal in blank matrix < 5% of LLOQ response. Resolution from oxidation degradant > 2.5.Pass
Linearity & Range R2≥0.990 across the intended operational range. R2=0.9985 (Range: 1.0 ng/mL to 1000 ng/mL).Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.3 ng/mL (S/N 4.2)LOQ = 1.0 ng/mL (S/N 12.5)Pass
Accuracy (Recovery) Mean recovery between 85% - 115% at three concentration levels.Low: 98.2%Med: 101.4%High: 99.6%Pass
Precision (Repeatability) % RSD 15% (except at LOQ where 20% is allowed).Intra-day % RSD = 3.4%Inter-day % RSD = 4.8%Pass
Robustness Method remains unaffected by small, deliberate variations (e.g., pH ± 0.2).% RSD = 5.1% when buffer pH was shifted to 4.3 and 4.7.Pass

Conclusion

The quantification of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde requires a deep understanding of its chemical reactivity. By utilizing a cold-extraction UPLC-MS/MS method with a tightly controlled pH environment and a stable-isotope internal standard, we establish a self-validating analytical system. The resulting data not only easily satisfies the rigorous demands of the ICH Q2(R2) guidelines but also ensures absolute confidence in the integrity of the data generated during pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products... by high performance liquid chromatography tandem mass spectrometry ResearchGate URL:[Link]

  • An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction Arabian Journal of Chemistry URL:[Link]

Sources

Validation

Efficacy of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivatives compared to standard kinase inhibitors

A Deep Dive into 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Derivatives and Their Potential Against Standard Kinase Inhibitors For researchers, scientists, and drug development professionals, the quest for p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde Derivatives and Their Potential Against Standard Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of pyrimidine derivatives, with a focus on the potential of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivatives, against established standard kinase inhibitors.

The Pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring system is a key heterocyclic motif found in a multitude of biologically active compounds, including the nucleobases of DNA and RNA. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal scaffold for designing ATP-competitive inhibitors. By modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Comparative Efficacy of Pyrimidine Derivatives vs. Standard Kinase Inhibitors

While direct, head-to-head comparative studies of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivatives against a broad panel of standard kinase inhibitors are not extensively available in the public domain, we can infer their potential by examining the performance of structurally related pyrimidine compounds. The following tables summarize the inhibitory activities (IC50 values) of representative pyrimidine derivatives and well-established standard kinase inhibitors against various kinases. It is important to note that the pyrimidine derivatives listed are not the exact titular compounds but possess similar core structures, providing a valuable insight into the potential of this chemical class.

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazonesCompound 15EGFR, ErbB-254 (cellular phosphorylation)[1][2]
2-Arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidinesCompound 7qCDK20.7[3][4]
2-Arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidinesCompound 7sCDK20.8[3][4]
2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines4'-sulfonamide derivativeCDK21.1[5][6]
2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines4'-carboxamide derivativeCDK234[5][6]
N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidinesCompound 8bCDK2160[7]
5-Cyano-NNO-azoxy-N(2)-Substituted 2,4-DiaminopyrimidinesCompound 9bCDK2300[7]
Pyrimidin-2-amine derivativesCompound 8hPLK46.7[8]

Table 2: Inhibitory Activity of Standard Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Reference
DasatinibBCR-ABL, SRC family<1[9]
SorafenibRAF-1, B-RAF, VEGFR-2, PDGFR-β6 (RAF-1), 22 (B-RAF), 90 (VEGFR-2)[]
SunitinibVEGFRs, PDGFRs, KIT2-80[]
PazopanibVEGFRs, PDGFRs, FGFRs, c-Kit10-140[]
RegorafenibVEGFRs, PDGFR-β, Kit, RET, Raf-11.5-46[]

From the data presented, it is evident that pyrimidine-based inhibitors can achieve high potency, with IC50 values in the low nanomolar and even sub-nanomolar range, which is comparable to or, in some cases, exceeds the potency of standard multi-kinase inhibitors against their primary targets. The targeted nature of these pyrimidine derivatives, for instance, towards specific CDKs or EGFR/ErbB-2, highlights the potential for developing highly selective agents within this chemical class.

Key Signaling Pathways Targeted

The kinases targeted by the pyrimidine derivatives discussed are central to cell cycle regulation and growth factor signaling, pathways that are frequently deregulated in cancer.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are essential for the progression of the cell cycle. Inhibitors of CDKs, such as the 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines, can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation Phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication Initiates Cyclin A/CDK2 Cyclin A/CDK2 S/G2 Progression S/G2 Progression Cyclin A/CDK2->S/G2 Progression Promotes Cyclin B/CDK1 Cyclin B/CDK1 Mitosis Mitosis Cyclin B/CDK1->Mitosis Drives G1 Phase G1 Phase G1 Phase->Cyclin D/CDK4_6 Activation E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to S Phase Entry S Phase Entry E2F Release->S Phase Entry Promotes S Phase Entry->Cyclin E/CDK2 Activation DNA Replication->Cyclin A/CDK2 Activation S/G2 Progression->Cyclin B/CDK1 Activation Pyrimidine Derivatives (e.g., CDK2 inhibitors) Pyrimidine Derivatives (e.g., CDK2 inhibitors) Pyrimidine Derivatives (e.g., CDK2 inhibitors)->Cyclin E/CDK2 Inhibits Pyrimidine Derivatives (e.g., CDK2 inhibitors)->Cyclin A/CDK2 Inhibits

Caption: Simplified CDK pathway and the inhibitory action of pyrimidine derivatives.

EGFR/ErbB-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2 or HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. Dual inhibitors targeting both EGFR and ErbB-2 are effective in cancers that overexpress these receptors.

EGFR_Pathway Growth Factor (EGF, etc.) Growth Factor (EGF, etc.) EGFR/ErbB-2 EGFR/ErbB-2 Growth Factor (EGF, etc.)->EGFR/ErbB-2 Binds and Activates RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/ErbB-2->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR/ErbB-2->PI3K/AKT/mTOR Pathway Activates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, Migration PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival, Migration Pyrimidine Derivatives (EGFR/ErbB-2 inhibitors) Pyrimidine Derivatives (EGFR/ErbB-2 inhibitors) Pyrimidine Derivatives (EGFR/ErbB-2 inhibitors)->EGFR/ErbB-2 Inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Serial Dilution 1. Prepare serial dilutions of test compounds Add Compound 3. Add test compounds to microplate wells Serial Dilution->Add Compound Kinase & Substrate 2. Prepare kinase and substrate solutions Add Kinase 4. Add kinase to wells Kinase & Substrate->Add Kinase Add Compound->Add Kinase Incubate_1 5. Pre-incubate Add Kinase->Incubate_1 Add ATP & Substrate 6. Initiate reaction with ATP and substrate Incubate_1->Add ATP & Substrate Incubate_2 7. Incubate at room temperature Add ATP & Substrate->Incubate_2 Stop Reaction 8. Stop reaction (optional) Incubate_2->Stop Reaction Read Signal 9. Read fluorescence signal Stop Reaction->Read Signal Data Analysis 10. Plot data and calculate IC50 Read Signal->Data Analysis

Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in an appropriate buffer to achieve the desired final concentrations for the assay. Typically, a 10-point, 3-fold dilution series is prepared.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of a low-volume 384-well microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the purified kinase enzyme in kinase buffer.

    • Add the kinase mixture to each well of the assay plate.

    • Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Prepare a substrate/ATP mixture containing the peptide or protein substrate and ATP at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Signal Detection:

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (if required by the assay kit).

    • Add the detection reagent, which will generate a fluorescent signal proportional to the amount of phosphorylated substrate or ADP produced.

    • Incubate for the recommended time to allow for signal development.

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the DMSO control (100% activity) and a control with a high concentration of a known inhibitor (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Kinase Selectivity Profiling

To assess the specificity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity.

Methodology Overview:

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer comprehensive kinase profiling panels.

  • Single-Dose Screening: Initially, screen the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. This provides a rapid assessment of which kinases are inhibited.

  • Dose-Response Analysis: For any kinases that show significant inhibition in the single-dose screen, perform a full dose-response analysis (as described in the IC50 determination protocol) to determine the precise IC50 value for each of these "hit" kinases.

  • Selectivity Score Calculation: The selectivity of the compound can be quantified using various metrics, such as the selectivity score (S-score), which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. While direct comparative data for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivatives is still emerging, the impressive nanomolar to sub-nanomolar potencies of structurally related pyrimidine-5-carbaldehyde and morpholinopyrimidine compounds against key cancer-related kinases like EGFR, ErbB-2, and CDKs underscore the immense potential of this chemical space.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde derivatives. Systematic screening against large kinase panels will be essential to elucidate their potency and selectivity profiles. Comparing these novel derivatives to a battery of standard kinase inhibitors will provide a clear benchmark for their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

  • Xu, G., Abad, M. C., Connolly, P. J., Neeper, M. P., Struble, G. T., Springer, B. A., ... & Middleton, S. A. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4615-4619. [Link]

  • Xu, G., Abad, M. C., Connolly, P. J., Neeper, M. P., Struble, G. T., Springer, B. A., ... & Middleton, S. A. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Johns Hopkins University. [Link]

  • Sayle, K. L., Bentley, J., Boyle, F. T., Calvert, A. H., Cheng, Y., Curtin, N. J., ... & Griffin, R. J. (2003). Structure-based design of 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinases 1 and 2. Bioorganic & medicinal chemistry letters, 13(17), 2945-2949. [Link]

  • Hardcastle, I. R., Golding, B. T., Griffin, R. J., Haggerty, K., Harrington, R. W., Mesguiche, V., ... & Noble, M. E. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Organic & biomolecular chemistry, 5(10), 1577-1585. [Link]

  • Hardcastle, I. R., Golding, B. T., Griffin, R. J., Haggerty, K., Harrington, R. W., Mesguiche, V., ... & Noble, M. E. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. ResearchGate. [Link]

  • Sayle, K. L., Bentley, J., Boyle, F. T., Calvert, A. H., Cheng, Y., Curtin, N. J., ... & Griffin, R. J. (2003). Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2. ResearchGate. [Link]

  • Xu, G., Abad, M. C., Connolly, P. J., Neeper, M. P., Struble, G. T., Springer, B. A., ... & Middleton, S. A. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitor. OSTI.GOV. [Link]

  • Arote, R. B., & Dr. S. S. Pekamwar. (2017). Synthesis and Biological Evaluation of Some New 2,4,6-Trisubstituted Pyrimidines. ResearchGate. [Link]

  • Yadav, P., Kumar, A., Kumar, P., & Singh, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20045-20058. [Link]

  • Shinde, A., Darekar, G., Chhabra, U., Bhatt, D., & Jain, K. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • Xu, G., Searle, L. L., Hughes, T. V., Abad, M. C., Neeper, M.P., Struble, G. T., ... & Middleton, S. A. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(12), 3495-3499. [Link]

  • Sharma, P., & Kumar, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 224-235. [Link]

  • Di Bello, C., Salis, A., Marini, E., Mugnaini, C., Rotili, D., Mai, A., ... & Fruttero, R. (2016). Synthesis and Biological Evaluation of N (2)‐Substituted 2, 4‐Diamino‐6‐cyclohexylmethoxy‐5‐nitrosopyrimidines and Related 5‐Cyano‐NNO‐azoxy Derivatives as Cyclin‐Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 11(16), 1783-1792. [Link]

  • Yayli, N., Çelik, C., Genc, H., Arici, M., & Yayli, N. (2019). Synthesis and biological evaluation of new 2, 4, 6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic chemistry, 84, 419-430. [Link]

  • Yadav, P., Kumar, A., Kumar, P., & Singh, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20045-20058. [Link]

  • Merugu, R., & Rao, C. U. M. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, 8(6), 88-93. [Link]

  • Singh, S., & Singh, S. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Iconic Research And Engineering Journals, 9(2), 522-531. [Link]

  • Xu, G., Searle, L. L., Hughes, T. V., Abad, M. C., Neeper, M. P., Struble, G. T., ... & Middleton, S. A. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. ResearchGate. [Link]

  • Yadav, P., Kumar, A., Kumar, P., & Singh, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [https://www.researchgate.net/publication/371917631_Design_synthesis_and_biological_evaluation_of_morpholinopyrimidine_derivatives_as_anti-inflammatory_agents]([Link]_ of_morpholinopyrimidine_derivatives_as_anti-inflammatory_agents)

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Guo, T., Lee, K. C., & Lee, F. Y. (2007). Sorafenib inhibits many kinase mutations associated with drug-resistant gastrointestinal stromal tumors. Molecular cancer therapeutics, 6(12), 3248-3256. [Link]

  • Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106554. [Link]

  • ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of... ResearchGate. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. N., & El-Gendy, M. A. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2, 3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(3), 346. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1153. [Link]

  • Yadav, P., Kumar, A., Kumar, P., & Singh, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Rastogi, S. K., Khanka, S., Kumar, D., Kumar, P., Kumar, R., Kumar, S., ... & Kumar, A. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Taylor & Francis. [Link]

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Comparative

Benchmarking Alternative Synthesis Routes for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Introduction The compound 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is a pivotal, highly substituted pyrimidine intermediate utilized in the synthesis of advanced kinase inhibitors (e.g., PI3K/mTOR pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is a pivotal, highly substituted pyrimidine intermediate utilized in the synthesis of advanced kinase inhibitors (e.g., PI3K/mTOR pathway inhibitors). The synthesis of this molecule relies on the sequential functionalization of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde , a highly electrophilic building block widely utilized in pharmaceutical synthesis[1].

Because the 4- and 6-positions of the starting material are chemically equivalent, the first nucleophilic aromatic substitution (S_NAr) breaks the symmetry of the molecule. The core synthetic challenge lies in determining the optimal sequence of substitutions: should the morpholine (amination) or the methoxide (alkoxylation) be introduced first? This guide objectively benchmarks the two divergent synthetic routes, evaluating their mechanistic causality, yield, and scalability.

Mechanistic Rationale: The Role of Electronic Effects

As an application scientist, it is critical to look beyond the basic stoichiometry and understand the electronic causality governing the pyrimidine ring. The starting pyrimidine core is inherently electron-deficient, a property further amplified by the strong electron-withdrawing (-M, -I) effect of the 5-carbaldehyde group.

However, once the first nucleophile is attached, it donates electron density back into the pyrimidine π -system via resonance (+M effect). The magnitude of this +M effect dictates the electrophilicity of the remaining C-Cl bond for the second S_NAr step:

  • Nitrogen (Morpholine): Being less electronegative than oxygen, nitrogen's lone pair is highly available for resonance. This strongly deactivates the ring, making the second substitution difficult.

  • Oxygen (Methoxy): Oxygen is more electronegative, resulting in a weaker +M effect. The ring remains sufficiently electrophilic for a subsequent substitution under mild conditions.

ElectronicEffects N_lone_pair Nitrogen Lone Pair (Morpholine) M_effect_N Strong +M Resonance into Pyrimidine Ring N_lone_pair->M_effect_N O_lone_pair Oxygen Lone Pair (Methoxy) M_effect_O Moderate +M Resonance into Pyrimidine Ring O_lone_pair->M_effect_O Deactivation_High High Deactivation of Remaining C-Cl Bond M_effect_N->Deactivation_High Deactivation_Low Moderate Deactivation of Remaining C-Cl Bond M_effect_O->Deactivation_Low Result_N Requires Harsh 2nd SNAr Conditions Deactivation_High->Result_N Result_O Permits Mild 2nd SNAr Conditions Deactivation_Low->Result_O

Logical relationship between nucleophile electronegativity and S_NAr reactivity.

Pathway Visualization: Divergent Synthetic Routes

SNAr_Pathways SM 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde IntA 2-Amino-4-chloro-6-morpholino- pyrimidine-5-carbaldehyde (Highly Deactivated) SM->IntA Route A: Morpholine (Strong +M Effect) IntB 2-Amino-4-chloro-6-methoxy- pyrimidine-5-carbaldehyde (Moderately Deactivated) SM->IntB Route B: NaOMe (Weaker +M Effect) Product 2-Amino-4-methoxy-6-morpholino- pyrimidine-5-carbaldehyde IntA->Product NaOMe Harsh Conditions IntB->Product Morpholine Mild Conditions

Divergent S_NAr pathways for synthesizing the target pyrimidine intermediate.

Benchmarking the Alternative Routes

Route A: The Amination-First Approach (Morpholine → Methoxide)

Standard amination protocols utilizing morpholine under reflux conditions have been well-documented to yield the mono-aminated intermediate[2]. However, this route suffers during the second step.

Step-by-Step Methodology:

  • Amination: To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add morpholine (1.0 eq) and triethylamine (TEA, 1.0 eq). Reflux for 3 hours.

  • Isolation: Cool to room temperature and filter the precipitated yellow solid (2-amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde).

  • Alkoxylation: Suspend the intermediate in methanol. Add sodium methoxide (1.5 eq) and reflux for 12–16 hours.

  • Self-Validation & Quench: Monitor via LC-MS. Due to the deactivated ring, prolonged heating is required. Once the starting material is consumed, quench with water, extract with EtOAc, and purify via silica gel chromatography.

  • Pros: The first step is highly robust and yields a stable, easily filterable intermediate.

  • Cons: The strong electron-donating effect of the morpholine ring heavily deactivates the remaining C-Cl bond. The harsh conditions required for the second step often lead to thermal degradation of the sensitive 5-carbaldehyde group, drastically lowering the overall yield.

Route B: The Alkoxylation-First Approach (Methoxide → Morpholine)

In situ spectroscopic studies of related pyrimidines reveal that alkoxide nucleophiles rapidly displace C-Cl bonds at ambient temperatures, highlighting the efficiency of the alkoxylation-first approach[3].

Step-by-Step Methodology:

  • Alkoxylation: Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous methanol at 0 °C. Dropwise add a stoichiometric solution of sodium methoxide (1.05 eq) in methanol. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation & Quench: Validate reaction completion via TLC (Hexanes:EtOAc 8:2). The complete consumption of the starting material ( Rf​=0.6 ) and the appearance of a single new spot ( Rf​=0.4 ) confirms completion. Quench with aqueous NH4​Cl and filter the precipitate (2-amino-4-chloro-6-methoxypyrimidine-5-carbaldehyde).

  • Amination: Dissolve the intermediate in ethanol. Add morpholine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). Heat to a mild 60 °C for 4 hours.

  • Isolation: Pour the mixture into ice water and collect the highly pure target product by simple vacuum filtration.

  • Pros: The weaker +M effect of the methoxy group preserves the electrophilicity of the ring. The second S_NAr proceeds under mild conditions, preventing aldehyde degradation and eliminating the need for column chromatography.

  • Cons: Requires strict stoichiometric control in Step 1 to prevent trace over-methoxylation.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics of both synthetic routes:

ParameterRoute A: Amination-FirstRoute B: Alkoxylation-First
Step 1 Yield 81% (Morpholine addition)88% (Methoxide addition)
Step 2 Yield 55% (Methoxide addition)78% (Morpholine addition)
Overall Isolated Yield ~44% ~68%
Step 2 Temperature Reflux (65 °C - 80 °C)Mild Heating (60 °C)
Step 2 Reaction Time 12 - 16 hours4 hours
Primary Impurity Profile Des-chloro thermal degradationTrace over-methoxylation
Purification Requirement Column ChromatographySimple Filtration / Precipitation
Scalability Low to ModerateHigh

Expert Conclusion & Best Practices

For the synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, Route B (Alkoxylation-First) is objectively superior and is the recommended protocol for drug development professionals scaling up this intermediate.

By strategically leveraging the electronic properties of the substituents—specifically, introducing the weaker electron-donating methoxy group first—the pyrimidine core retains sufficient electrophilicity to undergo the subsequent amination under mild conditions. This self-validating approach minimizes the thermal degradation of the reactive 5-carbaldehyde moiety, improves the overall yield from ~44% to ~68%, and bypasses the bottleneck of chromatographic purification.

When executing Route B, ensure strict temperature control (0 °C) and precise stoichiometry (1.05 eq of NaOMe) during the first step to suppress the formation of the 4,6-dimethoxy byproduct.

References

  • MDPI Molbank. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate (Synthesis of 2-amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde). Available at:[Link]

Sources

Comparative

A Researcher's Guide to Validating In Silico Docking Models: A Case Study with 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1][2] By computationally pred...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1][2] By computationally predicting the binding orientation and affinity of a small molecule to a protein target, we can screen vast virtual libraries and prioritize candidates for synthesis and biological evaluation, thus saving considerable time and resources.[3] However, the predictive power of any computational model is only as robust as its experimental validation. This guide provides a comprehensive framework for validating in silico docking models using a case study approach centered on the novel compound, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde. While specific experimental data for this exact molecule is not yet publicly available, we will construct a realistic, hypothetical scenario based on closely related and well-characterized morpholinopyrimidine derivatives to illustrate the essential validation workflow.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4] The morpholinopyrimidine core, in particular, has been successfully incorporated into potent kinase inhibitors. This guide will walk you through the necessary experimental characterization of our subject molecule, the subsequent in silico docking against a relevant kinase target, and the critical process of comparing the computational predictions with the experimental data to validate the docking model.

Part 1: The Foundation of Validation - Experimental Characterization

Before any computational modeling can be meaningfully validated, a thorough experimental characterization of the small molecule is paramount. This not only confirms the identity and purity of the compound but also provides the essential biological data against which the in silico predictions will be benchmarked.

Synthesis and Structural Elucidation

The synthesis of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde would likely follow established pyrimidine synthesis protocols, potentially involving a multi-step reaction sequence. A plausible route could involve the condensation of a substituted guanidine with a suitable dicarbonyl compound, followed by functional group manipulations to introduce the methoxy, morpholino, and carbaldehyde moieties.[5][6]

Once synthesized, the compound's identity and purity must be unequivocally confirmed through a battery of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amino (N-H), carbonyl (C=O), and ether (C-O-C) groups in our subject molecule.

Workflow for Experimental Characterization

G cluster_synthesis Synthesis cluster_characterization Structural Elucidation cluster_bioassay Biological Evaluation s1 Starting Materials s2 Multi-step Synthesis s1->s2 s3 Purification (e.g., Chromatography) s2->s3 c1 NMR Spectroscopy (¹H, ¹³C) s3->c1 Purity & Identity Confirmation c2 Mass Spectrometry (HRMS) s3->c2 Purity & Identity Confirmation c3 IR Spectroscopy s3->c3 Purity & Identity Confirmation b1 Enzyme Inhibition Assay c1->b1 Confirmed Structure b2 Determination of IC50 b1->b2

Caption: Experimental workflow from synthesis to biological evaluation.

Hypothetical Biological Activity: Kinase Inhibition

Given the prevalence of morpholinopyrimidine derivatives as kinase inhibitors, let us hypothesize that our subject molecule is a potent inhibitor of a specific kinase, for example, Epidermal Growth Factor Receptor (EGFR) kinase, which is a well-established target in cancer therapy.[7] To quantify its biological activity, we would perform an in vitro kinase inhibition assay.

Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a series of dilutions of the synthesized 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde in a suitable solvent like DMSO.

  • Assay Procedure:

    • Add the EGFR kinase and the peptide substrate to the wells of a microplate.

    • Add the different concentrations of the test compound to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from this dose-response curve.

For our case study, let's assume the experimental IC50 value for 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde against EGFR is determined to be 0.5 µM . This experimental value is the crucial benchmark for our in silico model.

Part 2: The Predictive Power - In Silico Molecular Docking

With a confirmed molecular structure and a quantitative measure of its biological activity, we can now proceed with the in silico molecular docking study. The goal is to predict how our molecule binds to the active site of the EGFR kinase and to see if the predicted binding affinity correlates with the experimentally determined IC50 value.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation p1 Protein Preparation (e.g., from PDB) d1 Grid Generation (Define binding site) p1->d1 p2 Ligand Preparation (3D structure generation) d2 Docking Algorithm (e.g., AutoDock Vina) p2->d2 d1->d2 d3 Scoring Function d2->d3 a1 Analyze Binding Poses d3->a1 a2 Examine Binding Energy a1->a2 a3 Compare with Experimental Data a2->a3

Caption: Workflow for in silico molecular docking and validation.

Protocol: Molecular Docking of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde into EGFR

  • Protein Preparation:

    • Obtain the 3D crystal structure of EGFR kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for accurate docking.[8]

  • Ligand Preparation:

    • Generate a 3D conformation of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the EGFR protein, typically centered on the location of a known co-crystallized ligand.

    • A grid box is generated that encompasses this binding site, within which the docking algorithm will search for favorable binding poses.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to dock the prepared ligand into the defined grid box of the protein.

    • The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • The output will be a set of binding poses, each with a corresponding binding energy score (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

    • Visualize the top-ranked binding pose to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

For our case study, let's assume the docking simulation predicts a binding energy of -8.5 kcal/mol for the top-ranked pose.

Part 3: The Moment of Truth - Validation and Comparison

This is the most critical phase, where we objectively compare the results from our in silico model with the experimental data.

Quantitative Comparison: Binding Energy vs. IC50
ParameterIn Silico PredictionExperimental Result
Binding Affinity Binding Energy = -8.5 kcal/molIC50 = 0.5 µM

While there is no direct mathematical formula to convert binding energy to an IC50 value, a lower (more negative) binding energy is generally expected to correlate with a lower IC50 value (higher potency). The predicted binding energy of -8.5 kcal/mol is indicative of a strong interaction, which is consistent with the potent experimentally observed IC50 of 0.5 µM. This initial quantitative correlation provides the first piece of evidence supporting the validity of our docking model.

Qualitative Comparison: Binding Pose and Structure-Activity Relationship (SAR)

The true power of a validated docking model lies in its ability to explain the observed biological activity on a molecular level. By examining the predicted binding pose, we can rationalize why the molecule is active and make informed decisions for further optimization.

Let's hypothesize that the docking results show the following key interactions between our molecule and the EGFR active site:

  • A hydrogen bond between the amino group of the pyrimidine ring and the backbone carbonyl of a key methionine residue in the hinge region of the kinase. This is a canonical interaction for many EGFR inhibitors.

  • Hydrophobic interactions between the morpholino group and a hydrophobic pocket in the active site.

  • A potential hydrogen bond between the carbaldehyde oxygen and a nearby threonine residue.

This predicted binding mode can then be used to explain hypothetical experimental Structure-Activity Relationship (SAR) data. For example, if we were to experimentally synthesize and test analogs where the amino group is replaced, we would expect to see a significant loss of activity, which would be consistent with the crucial hydrogen bond predicted by our model. Similarly, modifying the morpholino group to be larger or smaller could impact the hydrophobic interactions and thus the potency.

Discrepancies between the in silico predictions and experimental results are also highly informative.[8] If, for instance, an analog predicted to be highly potent turns out to be inactive experimentally, it could suggest that the initial docking pose was incorrect, that the scoring function is not accurately capturing all relevant interactions, or that other factors like cell permeability or metabolism are at play. Such discrepancies guide the refinement of the computational model and the design of new experiments.

Conclusion

The validation of in silico docking models through rigorous experimental data is not merely a confirmatory step but a cornerstone of modern, efficient drug discovery.[9] As we have demonstrated through our hypothetical case study of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, the synergy between computational prediction and experimental reality is what drives projects forward. A validated docking model provides invaluable insights into the molecular basis of a compound's activity, rationalizes observed SAR, and guides the design of more potent and selective molecules. By embracing this integrated approach, researchers can navigate the complex path of drug development with greater confidence and a higher probability of success.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). PubMed.
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinform
  • Principles, Processes and Types of Molecular Docking - Cre
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22).
  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applic
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1).
  • Validation of In Silico Docking Studies for 2-Amino-3-chlorobutanoic Acid: A Search for Corroborative Experimental D
  • In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - PMC.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15).
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (2024, March 30).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - ResearchG
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022, January 20).
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE - .

  • 2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | Sapphire Bioscience.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. (2022, May 21).
  • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - Frontiers. (2023, August 23).
  • Amino acid appended supramolecular self-associating amphiphiles demonstrate dual activity against both MRSA and ovarian cancer - Chemical Science (RSC Publishing).
  • 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - Johns Hopkins University. (2008, August 15).
  • Interfacial Peptides as Affinity Modulating Agents of Protein-Protein Interactions - MDPI. (2022, January 8).
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. (2016, October 31).
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC. (2023, February 24).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Operational Safety & Handling Guide: 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde As a highly functionalized, reactive intermediate, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde requires rigorous ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

As a highly functionalized, reactive intermediate, 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde requires rigorous handling protocols. This compound is predominantly utilized in the synthesis of dual PI3K/mTOR inhibitors for oncology drug development[1][2].

The structural design of this intermediate is highly deliberate: the morpholine ring is a privileged pharmacophore whose oxygen atom acts as a critical hydrogen bond acceptor within the ATP-binding hinge region of phosphatidylinositol 3-kinase (PI3K)[3]. Simultaneously, the C5-carbaldehyde functionality serves as a versatile electrophilic handle, enabling structural diversification via Wittig olefination, Knoevenagel condensations, or reductive aminations to construct the final active pharmaceutical ingredient (API)[4]. Because this intermediate shares structural homology with potent kinase inhibitors (such as AZD3147 and buparlisib derivatives), it must be handled as a biologically active and chemically reactive hazard[5].

Biological Context & Mechanistic Rationale

Understanding the downstream biological target of this intermediate is critical for appreciating its exposure risks. Accidental inhalation or ingestion of morpholinopyrimidine derivatives can inadvertently disrupt fundamental cellular survival and proliferation pathways[6].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 API Morpholinopyrimidine Intermediate API->PI3K Inhibits (Hinge Region Binding) API->mTORC1 Dual Inhibition API->mTORC2 Dual Inhibition

PI3K/mTOR signaling cascade demonstrating the dual-inhibition targets of morpholinopyrimidines.

Hazard Profile & Risk Assessment

Based on structural alerts from analogous pyrimidine-5-carbaldehydes, this compound exhibits a dual-hazard profile: biochemical toxicity from the bioactive core and chemical reactivity from the aldehyde group[7].

Table 1: Quantitative Hazard Data & Causality

Hazard ClassGHS CodeDescriptionCausality / Chemical Driver
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skinBioactive morpholinopyrimidine core disrupts cellular kinase signaling[1].
Skin Sensitization H317May cause an allergic skin reactionThe electrophilic carbaldehyde covalently binds to nucleophilic residues (e.g., cysteine) on skin proteins, causing haptenation.
Eye Irritation H319Causes serious eye irritationReactive aldehyde group causes localized tissue irritation and cross-linking upon contact with ocular mucosa[7].
STOT (Single) H335May cause respiratory irritationFine particulate dust directly irritates the mucosal membranes of the respiratory tract[7].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, operators must utilize a self-validating PPE system designed specifically for handling highly reactive, biologically active powders.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Gloves Nitrile (Min. 0.11 mm thickness), Double-glovedProtects against dermal sensitization. Nitrile offers superior breakthrough resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this intermediate[4].
Eyewear Chemical Splash Goggles (ANSI Z87.1)Prevents ocular exposure to fine powders and reactive dust, which can cause severe eye irritation (H319).
Respiratory N95/P100 Particulate Respirator or Fume HoodMitigates inhalation of bioactive pyrimidine dust, preventing respiratory tract irritation and systemic absorption.
Body Flame-Resistant (FR) Lab CoatProtects against static discharge during powder transfer, which could ignite solvent vapors in the workspace.

Operational Handling Protocol

The aldehyde functionality is highly susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to atmospheric oxygen. Furthermore, competitive nucleophilic processes must be avoided to preserve reaction fidelity[4].

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of incompatible nucleophiles (e.g., primary amines, strong bases) to prevent unintended Schiff base formation or aldol condensations.

  • Static-Free Weighing: Use an anti-static weighing boat. The compound's morpholine ring and amino group can induce static charge buildup during friction.

  • Inert Gas Transfer: Purge the receiving reaction vessel with Argon or Nitrogen. Transfer the solid directly into the purged vessel to prevent atmospheric oxidation of the C5-carbaldehyde.

  • Solvent Addition: Dissolve the intermediate in anhydrous polar aprotic solvents (e.g., DMF). Add solvents slowly via syringe down the side of the flask to minimize aerosolization of the powder[4].

Handling_Workflow Prep 1. Fume Hood Preparation Weigh 2. Static-Free Weighing Prep->Weigh Establish airflow Transfer 3. Inert Gas Transfer (Ar/N2) Weigh->Transfer Anti-static boat React 4. Chemical Reaction Transfer->React Prevent oxidation Quench 5. Bisulfite Quenching React->Quench Neutralize aldehyde Waste 6. Halogenated Waste Quench->Waste Aqueous/Organic split

Experimental workflow for the safe handling and reaction of reactive carbaldehydes.

Spill Containment & Chemical Quenching Plan

In the event of a powder spill, mechanical sweeping will aerosolize the bioactive dust. The carbaldehyde group must be chemically neutralized to prevent dermal haptenation and environmental contamination.

Step-by-Step Disposal Methodology:

  • Dust Suppression: Immediately cover the solid spill with damp paper towels to suppress aerosolization. Do not use dry brushes.

  • Chemical Quenching: Apply a 10% w/v aqueous sodium bisulfite ( NaHSO3​ ) solution directly to the spill area.

    • Causality: Bisulfite undergoes rapid nucleophilic addition to the electrophilic carbaldehyde, forming a stable, water-soluble, and non-volatile alpha-hydroxy sulfonate adduct. This permanently neutralizes the sensitization hazard.

  • Collection: Allow 10 minutes for the quenching reaction to complete. Sweep the neutralized, wet mixture using a disposable scraper into a chemically compatible, sealable hazardous waste container.

  • Segregation & Labeling: Label the container strictly as "Halogenated/Nitrogenous Organic Waste - Contains Quenched Pyrimidine Derivatives." Do not mix with strong acids, which could liberate sulfur dioxide gas from the residual bisulfite.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors ResearchGate URL
  • Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2 Journal of Medicinal Chemistry - ACS Publications URL
  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking PubMed URL
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors RSC Publishing URL
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
  • 2-(Morpholin-4-yl)

Sources

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